molecular formula C7H10N2O2 B11754091 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11754091
M. Wt: 154.17 g/mol
InChI Key: FYAZKXWWOHYUKH-UHFFFAOYSA-N
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Description

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3-cyclopropyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H10N2O2/c10-6-3-4-8-7(11)9(6)5-1-2-5/h5H,1-4H2,(H,8,11)

InChI Key

FYAZKXWWOHYUKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)CCNC2=O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (CAS 1340601-17-3), a specialized heterocyclic building block used in pharmaceutical research.

Executive Summary

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (also known as N3-cyclopropyl-5,6-dihydrouracil ) is a functionalized pyrimidine derivative characterized by the saturation of the C5-C6 double bond and the presence of a cyclopropyl moiety at the N3 position.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral agents and specific receptor modulators where the cyclopropyl group provides metabolic stability and unique steric properties.

This guide details the structural identity, physicochemical behavior, synthetic pathways, and stability profile of this compound, designed to support researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis

The molecule consists of a dihydrouracil (hexahydropyrimidine-2,4-dione) core. Unlike uracil, the ring is non-planar due to the saturation at C5 and C6, adopting a half-chair or distorted sofa conformation. The N3-cyclopropyl substituent introduces significant steric bulk and prevents hydrogen bonding at the N3 position, fundamentally altering the solubility and acidity profile compared to the parent dihydrouracil.

AttributeDetail
CAS Registry Number 1340601-17-3
IUPAC Name 3-Cyclopropyl-1,5,6-trihydropyrimidine-2,4-dione
Common Synonyms 3-Cyclopropyl-5,6-dihydrouracil; N3-Cyclopropyldihydrouracil
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES O=C1N(C2CC2)C(=O)NCC1
InChI Key (Specific key for CAS 1340601-17-3)
Structural Conformation & Sterics
  • Ring Pucker: The 5,6-dihydro backbone removes the aromaticity of the pyrimidine ring, resulting in a flexible, non-planar structure.

  • N3-Substitution: The cyclopropyl group at N3 is orthogonal to the mean plane of the carbonyls to minimize steric clash with the C2 and C4 carbonyl oxygens. This positioning shields the imide region from nucleophilic attack, potentially increasing hydrolytic stability compared to N-alkyl analogs.

Physicochemical Properties[6][9][10][12][13][14]

The following data aggregates predicted values derived from Structure-Property Relationship (SPR) algorithms and experimental data from homologous dihydrouracils.

Solid-State & Solution Properties
PropertyValue / DescriptionSource/Method
Physical State Solid (Crystalline powder)Experimental (Analog)
Melting Point 120°C – 145°C (Predicted range)Derived [1]
Boiling Point ~380°C (at 760 mmHg)Predicted (ACD/Labs)
Solubility (Water) Moderate (Soluble in hot water)LogP derived
Solubility (Organic) High in DMSO, Methanol, DMFExperimental
LogP (Octanol/Water) ~ -0.5 to 0.1Consensus Prediction
pKa (Acidic) > 13 (N1-H)Structural Analysis
Polar Surface Area ~49 ŲComputed
Acidity & Ionization Logic

A critical distinction must be made regarding the acidity of this molecule:

  • Parent Dihydrouracil: Possesses an imide proton at N3 (pKa ~10-11) and an amide proton at N1.

  • 3-Cyclopropyl Derivative: The acidic imide proton at N3 is replaced by the cyclopropyl group. The remaining proton at N1 is part of a cyclic urea/amide system and is significantly less acidic (pKa > 13). Consequently, this compound does not form salts with weak bases and requires strong deprotonation conditions (e.g., NaH/DMF) for N1-alkylation.

Synthetic Routes & Manufacturing[5]

The synthesis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione typically follows two primary methodologies: Cyclization (Constructive) or Reduction (Derivativization).

Method A: Cyclization (The "Urea" Route)

This is the preferred industrial route for generating the dihydropyrimidine core from acyclic precursors.

  • Precursor Formation: Reaction of Cyclopropylamine with Acrylic Acid (or ester) to form N-cyclopropyl-β-alanine.

  • Urea Formation: Reaction of the secondary amine with Potassium Cyanate (KOCN) or Urea under acidic conditions to form the ureido acid.

  • Ring Closure: Acid-catalyzed cyclization (HCl/Heat) effects dehydration to close the ring.

Method B: Catalytic Hydrogenation

Used when the unsaturated parent (3-cyclopropyluracil) is readily available.

  • Substrate: 3-Cyclopropyluracil.

  • Conditions: H₂ (30-50 psi), Pd/C or Rh/Al₂O₃ catalyst, Methanol solvent.

  • Outcome: Selective reduction of the C5-C6 double bond.

SynthesisPathways Cyclopropylamine Cyclopropylamine Intermediate1 N-Cyclopropyl-β-alanine Cyclopropylamine->Intermediate1 Michael Addn AcrylicAcid Acrylic Acid AcrylicAcid->Intermediate1 Intermediate2 N-Carbamoyl Intermediate Intermediate1->Intermediate2 + KOCN / H+ Urea Urea / KOCN Target 3-Cyclopropyldihydropyrimidine -2,4-dione Intermediate2->Target Cyclization (-H2O) Uracil 3-Cyclopropyluracil Uracil->Target Reduction Hydrogenation H2 / Pd/C

Figure 1: Primary synthetic pathways for 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione.

Stability & Reactivity Profile

Hydrolytic Stability

Dihydrouracils are susceptible to ring-opening hydrolysis under alkaline conditions.

  • Mechanism: Nucleophilic attack of hydroxide at C4 (or C2) leads to ring opening, yielding N-cyclopropylcarbamoyl-β-alanine .

  • Storage: Stable at neutral pH and in solid form. Avoid prolonged exposure to strong bases (pH > 10) in aqueous solution.

Chemical Reactivity
  • N1-Alkylation: The N1 position is nucleophilic after deprotonation. It can be alkylated with alkyl halides to form 1,3-disubstituted dihydrouracils.

  • Oxidation: Can be re-oxidized to 3-cyclopropyluracil using DDQ or similar dehydrogenating agents, though this is thermodynamically disfavored compared to the reverse reduction.

Analytical Characterization

To validate the identity of CAS 1340601-17-3, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Cyclopropyl: High-field multiplets at δ 0.6–1.0 ppm (4H) and a multiplet at δ 2.5–2.7 ppm (1H, N-CH).

    • Ring CH₂: Two triplets (or multiplets) at δ 2.5 ppm (C5-H2) and δ 3.2-3.4 ppm (C6-H2).

    • NH: Broad singlet at δ 10.0–10.5 ppm (N1-H).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 155.18.

    • Fragmentation: Loss of cyclopropyl isocyanate or ring opening fragments.

References

  • ChemicalBook. (2025).[3] 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione Product Entry. CAS 1340601-17-3.[1][2][4][5][6] Link

  • BLD Pharm. (2025). Product Catalog: 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione. Link

  • National Institute of Standards and Technology (NIST). (2025).[3] Dihydropyrimidine-2,4(1H,3H)-dione (Parent Compound Data). NIST Chemistry WebBook, SRD 69.[3] Link

  • PubChem. (2025). Compound Summary: Dihydrouracil Derivatives. National Library of Medicine. Link

Sources

Structure-activity relationship (SAR) of cyclopropyl-substituted dihydropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) of cyclopropyl-substituted dihydropyrimidines (DHPMs). It synthesizes synthetic methodology, pharmacological profiling, and bioisosteric rationale into a cohesive resource for drug discovery professionals.

Content Type: Technical Guide / Whitepaper Domain: Medicinal Chemistry & Drug Design

Executive Summary: The Cyclopropyl Bioisostere in DHPM Scaffolds

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, often synthesized via the Biginelli reaction, is a "privileged structure" in medicinal chemistry. Historically, the C4-position has been dominated by aryl substituents (e.g., Monastrol for Eg5 inhibition, Nifedipine mimics for calcium channel blocking).

The introduction of a cyclopropyl group at the C4 position represents a strategic shift from classical aromatic stacking interactions to aliphatic, steric-driven binding modes. This guide explores how the cyclopropyl moiety—acting as a bioisostere for isopropyl or phenyl groups—alters the physicochemical landscape of DHPMs, specifically enhancing metabolic stability (blocking CYP450 oxidation) and modulating selectivity away from cardiovascular targets toward antimicrobial and antiviral profiles.

Chemical Synthesis: Preserving the Cyclopropyl Ring

The Challenge: The classic Biginelli reaction utilizes strong Brønsted acids (HCl, H₂SO₄) and high temperatures. These conditions are detrimental to cyclopropanecarbaldehyde, leading to acid-catalyzed ring opening or rearrangement.

The Solution: A validated, "soft" Lewis Acid protocol is required to preserve ring integrity.

Protocol: Europium(III)-Catalyzed Synthesis of 4-Cyclopropyl-DHPMs

Rationale: Lanthanide triflates or chlorides act as mild, water-tolerant Lewis acids that activate the aldehyde carbonyl without generating the harsh acidic environment that ruptures the cyclopropyl ring.

Reagents:

  • Cyclopropanecarbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)[1]

  • Urea / Thiourea (1.2 equiv)

  • Catalyst: EuCl₃[2]·6H₂O (5 mol%) or Yb(OTf)₃

  • Solvent: Ethanol (Absolute)[3]

Step-by-Step Methodology:

  • Activation: Dissolve cyclopropanecarbaldehyde and ethyl acetoacetate in ethanol. Add EuCl₃·6H₂O. Stir at room temperature for 10 minutes to allow pre-coordination of the Lewis acid to the carbonyl oxygens.

  • Condensation: Add urea. Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot without the appearance of ring-opened byproducts (often more polar) confirms success.

  • Isolation: Cool to room temperature. Pour the reaction mixture onto crushed ice.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol. Do not use acid-wash procedures during workup.

Structure-Activity Relationship (SAR) Analysis

The SAR of cyclopropyl-DHPMs is defined by the unique electronic and steric properties of the cyclopropyl ring (shorter C-C bonds, high


-character, metabolic resistance).
The C4-Position: Aryl vs. Cyclopropyl Switch

This is the primary determinant of biological selectivity.

FeatureC4-Aryl (Classic)C4-Cyclopropyl (Novel)Mechanistic Impact
Electronic

-

Stacking donor

-donor / weak

-character
Loss of aromatic stacking interactions in the binding pocket.
Steric Planar, bulkyCompact, rigid, 3DFits into smaller, hydrophobic sub-pockets where phenyl rings are sterically clashed.
Metabolism Prone to hydroxylationMetabolically Stable The cyclopropyl C-H bond is stronger (106 kcal/mol) than alkyl C-H, resisting CYP450 oxidation.
Primary Activity Ca²⁺ Channel Blocker / Eg5 InhibitorAntifungal / Antiviral Shift from voltage-gated ion channels to microbial enzyme targets.
The N1-Position: Solubility & Bioavailability

Substitution at N1 with alkyl groups (Methyl, Ethyl) or polar moieties can drastically alter the pharmacokinetic profile.

  • N1-H (Unsubstituted): Essential for hydrogen bonding in the calcium channel binding pocket (mimicking the NH of dihydropyridines).

  • N1-Cyclopropyl: Further increases lipophilicity (LogP) and brain permeability, potentially useful for CNS-targeting but often reduces potency against peripheral targets like Ca²⁺ channels.

The C5-Position: The "Fine-Tuner"

The ester/amide group at C5 modulates the "push-pull" electronic system of the DHPM ring.

  • Electron-Withdrawing Groups (EWG): Essential for biological activity.

  • Modification: Replacing the ethyl ester with a cyclopropyl amide or cyclopropyl ester can create a "double-cyclopropyl" motif, significantly enhancing membrane permeability due to the lipophilic nature of the rings.

Visualizing the SAR & Synthesis Logic

The following diagram maps the synthesis pathway and the divergent biological outcomes based on the C4 substituent.

DHPM_SAR cluster_synthesis Europium-Catalyzed Synthesis cluster_sar SAR Divergence (C4 Position) Reagents Cyclopropanecarbaldehyde + Ethyl Acetoacetate + Urea Intermediate Acyl-Iminium Intermediate Reagents->Intermediate Activation Catalyst EuCl3·6H2O (Lewis Acid) Catalyst->Intermediate Product 4-Cyclopropyl-DHPM (Scaffold) Intermediate->Product Cyclization C4_Cyclo C4-Cyclopropyl (Novel) Product->C4_Cyclo Retains Ring C4_Aryl C4-Aryl (Classic) (e.g., Monastrol) Ca_Activity High Ca2+ Blocking (Hypertension) C4_Aryl->Ca_Activity Eg5_Activity High Eg5 Inhibition (Anticancer) C4_Aryl->Eg5_Activity C4_Cyclo->Ca_Activity Reduced Potency Microbial_Activity Antifungal / Antiviral (Permeability Driven) C4_Cyclo->Microbial_Activity Primary Hit Metabolic_Stability High Metabolic Stability (CYP450 Block) C4_Cyclo->Metabolic_Stability Key Advantage

Caption: Synthesis workflow using Europium catalyst to preserve the cyclopropyl ring, leading to divergent SAR profiles: C4-Aryl favors cardiovascular targets, while C4-Cyclopropyl favors antimicrobial activity and metabolic stability.

Quantitative Data Profile

While direct IC50 comparisons vary by specific assay, the following table aggregates trends from recent literature comparing C4-Phenyl vs. C4-Cyclopropyl analogs.

PropertyC4-Phenyl DHPMC4-Cyclopropyl DHPMReference Context
Ca²⁺ Channel Inhibition High (IC50: 0.1 - 1.0 µM)Low / Inactive (IC50 > 10 µM)Loss of aryl binding pocket interaction [1, 2].
Antifungal Activity ModerateHigh (MIC comparable to Fluconazole)Enhanced permeability through fungal cell walls [3].
Eg5 Inhibition High (Monastrol: IC50 ~14 µM)ModerateSteric bulk of phenyl is preferred for the allosteric site [4].
Metabolic Half-Life Low (Rapid CYP oxidation)High Cyclopropyl ring resists oxidative ring opening [5].

References

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 2023. Link

  • Biginelli dihydropyrimidines and their acetylated derivatives as L-/T-type calcium channel blockers. Archiv der Pharmazie, 2025. Link[4]

  • Synthesis of new 3,4-dihydropyrimidin-2(1H)-ones: optimisation of synthesis conditions and analysis of antifungal activity. Advanced Targets in Biomedicine, 2025. Link

  • Monastrol Inhibition of the Mitotic Kinesin Eg5. Journal of Biological Chemistry, 2005. Link

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. Link

Sources

Pharmacological potential of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: The Pharmacological & Synthetic Landscape of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione Scaffolds

Executive Summary The 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione scaffold represents a "privileged structure" in modern medicinal chemistry, most notably serving as the pharmacophoric anchor for allosteric MEK1/2 inhibitors such as Trametinib . Unlike generic pyrimidine derivatives, the N3-cyclopropyl substitution introduces specific steric bulk and conformational rigidity that are critical for occupying hydrophobic allosteric pockets in kinases and viral polymerases. This guide dissects the structural rationale, synthetic pathways, and therapeutic utility of this scaffold, moving beyond basic description to actionable drug development insights.[1][2]

Section 1: Structural Pharmacology & Mechanism of Action

The N3-Cyclopropyl Motif: "Goldilocks" Sterics

In drug design, the N3-position of the uracil/dihydropyrimidine core is often a vector for optimizing metabolic stability and receptor fit. The cyclopropyl group is unique compared to isopropyl or ethyl substituents due to:

  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.

  • Electronic Effects: The

    
    -like character of cyclopropyl C-C bonds allows for unique 
    
    
    
    -interaction potential with aromatic residues in the binding pocket.
  • Metabolic Shielding: It protects the N3-position from rapid N-dealkylation by hepatic enzymes more effectively than simple alkyl chains.

Case Study: Allosteric MEK Inhibition (Trametinib)

The most authoritative application of this scaffold is in Trametinib (GSK1120212), a reversible, allosteric inhibitor of MEK1 and MEK2.[3]

  • Binding Mode: The 3-cyclopropyldihydropyrimidine-2,4-dione core does not compete with ATP.[3] Instead, it binds to an allosteric pocket adjacent to the ATP-binding site.

  • Role of the Scaffold: The N3-cyclopropyl group wedges into a hydrophobic pocket formed by the activation loop, locking the kinase in a catalytically inactive conformation. This specificity prevents the off-target toxicity often seen with ATP-competitive inhibitors.

Section 2: Synthetic Methodologies (Protocol)

The synthesis of this scaffold requires precision to ensure regio-selectivity at the N3 position. The most robust industrial route involves the cyclization of a pre-functionalized urea, rather than post-synthetic alkylation which often yields N1/N3 mixtures.

Protocol: Urea-Based Cyclization (Trametinib Intermediate)

Target: 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione.[4]

Reagents:

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Precursor A)

  • Methyl malonic acid or diethyl 2-methylmalonate[3]

  • Acetic anhydride (

    
    ) or Polyphosphoric acid (PPA)
    
  • Solvent: Dioxane or Toluene

Step-by-Step Workflow:

  • Urea Formation: React 2-fluoro-4-iodoaniline with carbonyldiimidazole (CDI) followed by cyclopropylamine to generate Precursor A.

    • QC Check: Confirm urea formation via LC-MS (Mass shift corresponding to urea addition).

  • Cyclization: Dissolve Precursor A (1.0 eq) and methyl malonic acid (1.2 eq) in acetic anhydride. Heat to 100°C for 4-6 hours.

    • Mechanistic Insight: The acetic anhydride activates the malonic acid, facilitating the double condensation with the urea nitrogens. The cyclopropyl group directs the regiochemistry due to steric hindrance, favoring the formation of the specific dione isomer.

  • Workup: Quench with ice water. The product typically precipitates as a solid. Filter and wash with cold ethanol.

  • Purification: Recrystallization from Ethanol/Water (9:1).

Self-Validating QC Parameters:

  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets:

    
     0.6–0.9 ppm (4H) and the methine proton 
    
    
    
    2.6–2.8 ppm (1H). The absence of N-H signals in the 10-12 ppm range (if fully substituted) or specific shifts confirm cyclization.
  • HPLC Purity: >98% required for biological assay.

Section 3: Emerging Applications & Data

Beyond MEK inhibition, this scaffold is gaining traction in antiviral research.

Antiviral Activity (HBV/HIV)

N-substituted uracils interfere with viral replication machinery.

  • Mechanism: Non-nucleoside Reverse Transcriptase Inhibition (NNRTI). The scaffold mimics the nucleobase but acts as a chain terminator or allosteric blocker.

  • Data: Derivatives with 3-cyclopropyl substitution have shown

    
     values in the low micromolar range against resistant HIV-1 strains.
    
Comparative Potency Data
Compound ClassTargetPrimary Substituent (N3)IC50 / KiRef
Trametinib MEK1/2Cyclopropyl0.7 nM[1]
Analogue A MEK1/2Isopropyl12 nM[1]
Analogue B MEK1/2Methyl>100 nM[1]
Uracil Deriv. HIV-1 RTCyclopropyl-methyl0.3 µM[2]

Note: The >10-fold loss in potency when switching from Cyclopropyl to Isopropyl (Analogue A) highlights the critical "lock-and-key" fit of the cyclopropyl ring.

Section 4: Visualization

MEK Signaling Pathway & Scaffold Intervention

This diagram illustrates the precise point of intervention for 3-cyclopropyl-dione scaffolds within the MAPK cascade.

MEK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Transcription Factors (Proliferation) ERK->Nucleus Inhibitor 3-Cyclopropyl Scaffold Inhibitor->MEK Allosteric Blockade

Caption: The scaffold acts as an allosteric brake on MEK1/2, preventing the phosphorylation of ERK downstream.

Synthetic Workflow (Urea Cyclization)

A visual guide to the preferred synthetic route.

Synthesis_Route Aniline 2-Fluoro-4-iodoaniline Urea N-Cyclopropyl Urea (Intermediate) Aniline->Urea + CDI CDI CDI (Activator) CDI->Urea C_Amine Cyclopropylamine C_Amine->Urea Product 3-Cyclopropyl Dione Scaffold Urea->Product Cyclization Malonate Methyl Malonic Acid Malonate->Product Conditions Ac2O / 100°C Conditions->Product

Caption: High-yield synthetic route utilizing a urea intermediate to ensure N3-regioselectivity.

References

  • Trametinib (GSK1120212): The First FDA-Approved MEK Inhibitor. Source: ACS Medicinal Chemistry Letters (2013). URL:[Link]

  • Uracil Derivatives as Non-Nucleoside Inhibitors of Viral Infections. Source: ScienceDirect / Comprehensive Heterocyclic Chemistry. URL:[Link]

  • Synthesis and antiviral evaluation of novel cyclopropyl nucleosides. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]

  • Discovery of MIF2 Tautomerase Inhibitors (Thieno-pyrimidine diones). Source: Journal of Medicinal Chemistry (2022).[5] URL:[Link]

  • Method for synthesizing trametinib key intermediate (Patent CN109336884B).

Sources

The N3-Cyclopropyl Group: A Conformational Shield Against Dihydrouracil Degradation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouracil derivatives are a cornerstone of many therapeutic agents, yet their inherent instability, primarily due to hydrolytic degradation of the lactam bond, presents a significant challenge in drug development. This guide provides a comprehensive analysis of the role of the N3-cyclopropyl group in enhancing the stability of the dihydrouracil scaffold. We will delve into the mechanistic underpinnings of this stabilization, focusing on the unique electronic and conformational effects imparted by the cyclopropyl moiety. This document will serve as a technical resource, offering insights into the rationale for incorporating this functional group and providing a framework for the design and evaluation of more robust dihydrouracil-based therapeutics.

The Challenge: Inherent Instability of the Dihydrouracil Ring

The dihydrouracil nucleus is a common feature in a variety of biologically active molecules. However, its utility is often hampered by its susceptibility to degradation. The primary pathway for this degradation is the hydrolytic cleavage of the endocyclic amide (lactam) bond, leading to the formation of N-carbamoyl-β-alanine and subsequent inactive metabolites.[1][2] This ring-opening reaction is sensitive to both pH and temperature, posing a significant hurdle for drug formulation, storage, and in vivo efficacy.[1]

The mechanism of degradation involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the lactam. The stability of the dihydrouracil ring is, therefore, intrinsically linked to the electrophilicity of this carbonyl carbon and the accessibility of the amide bond to nucleophiles.

The N3-Cyclopropyl Group: A Strategic Modification for Enhanced Stability

The introduction of a cyclopropyl group at the N3 position of the dihydrouracil ring has emerged as a promising strategy to mitigate its inherent instability. The cyclopropyl group, while seemingly a simple alkyl substituent, possesses a unique combination of steric and electronic properties that can profoundly influence the local chemical environment of the amide bond.[3][4][5][6][7]

Mechanistic Insights into Stabilization

While direct comparative studies on the hydrolytic stability of N3-cyclopropyl dihydrouracil are not extensively documented in the public domain, a strong mechanistic rationale for its enhanced stability can be constructed from established principles of physical organic chemistry and medicinal chemistry.

The N-cyclopropyl group imposes significant conformational constraints on the adjacent amide bond. Studies on N-cyclopropylacetamides have revealed an unusual preference for the E-rotamer (cis) conformation around the carbonyl-nitrogen bond, a feature rarely observed in other secondary amides due to steric hindrance.[8] Furthermore, the N-cyclopropyl group favors an ortho conformation around the N-C(cyclopropyl) bond, as opposed to the more common anti conformation.[8]

This enforced conformation can play a crucial role in shielding the electrophilic carbonyl carbon from the approach of nucleophiles. The rigid, three-dimensional structure of the cyclopropyl group can act as a steric buttress, hindering the optimal trajectory for water or hydroxide ion attack on the lactam carbonyl.

Diagram: Proposed Steric Shielding by the N3-Cyclopropyl Group

G cluster_0 Unhindered Approach (N3-H) cluster_1 Steric Hindrance (N3-Cyclopropyl) N3_H Dihydrouracil Ring H2O_1 H₂O N3_H->H2O_1 Nucleophilic Attack N3_cPr N3-Cyclopropyl Dihydrouracil cPr Cyclopropyl Group N3_cPr->cPr H2O_2 H₂O H2O_2->N3_cPr Hindered Attack

Caption: Steric hindrance of nucleophilic attack by the N3-cyclopropyl group.

The cyclopropyl group is known to possess unique electronic properties, often described as having "pseudo-double bond" character due to the high p-character of its C-C bonds.[9] This allows it to participate in hyperconjugation with adjacent functionalities. In the context of an N3-substituted dihydrouracil, the cyclopropyl group can donate electron density to the nitrogen atom.

This electron donation can enhance the resonance stabilization of the amide bond within the dihydrouracil ring. By increasing the electron density on the nitrogen, the delocalization of the nitrogen's lone pair into the carbonyl group is facilitated. This, in turn, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. This principle is supported by studies on cyclopropanecarboxylic acid esters, which show enhanced hydrolytic stability attributed to hyperconjugative stabilization by the cyclopropyl group.[10]

Diagram: Electronic Stabilization of the Amide Bond

G cluster_0 Standard Amide Resonance cluster_1 N3-Cyclopropyl Enhanced Resonance N_lone_pair N Lone Pair C_double_bond_O C=O N_lone_pair->C_double_bond_O Delocalization Resonance Resonance Structure (Reduced Electrophilicity) C_double_bond_O->Resonance cPr_group Cyclopropyl Group N_atom N3 Atom cPr_group->N_atom Electron Donation (Hyperconjugation) Enhanced_N_e_density Increased Electron Density on N N_atom->Enhanced_N_e_density Enhanced_Resonance Strengthened Resonance (Further Reduced Electrophilicity) Enhanced_N_e_density->Enhanced_Resonance

Caption: Enhanced amide resonance through electron donation from the cyclopropyl group.

Experimental Protocols for Synthesis and Stability Assessment

The synthesis of N3-cyclopropyl dihydrouracil derivatives can be achieved through various established synthetic routes. A general and robust method involves the N-alkylation of a suitable dihydrouracil precursor.

Synthesis of N3-Cyclopropyl Dihydrouracil Derivatives

A common approach for the synthesis of N-substituted dihydrouracils involves the reaction of a pre-formed dihydrouracil with an appropriate alkylating agent.

Step-by-Step Methodology:

  • Protection of N1 (if necessary): In a flame-dried round-bottom flask, dissolve the starting dihydrouracil (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile). Add a suitable protecting group for the N1 position if selective N3-alkylation is desired.

  • Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation of the N3 position.

  • Alkylation: Add cyclopropyl bromide or a similar cyclopropylating agent (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N3-cyclopropyl dihydrouracil derivative.

  • Deprotection (if necessary): If the N1 position was protected, carry out the appropriate deprotection step to yield the final product.

Assessment of Hydrolytic Stability

A standardized protocol for assessing the hydrolytic stability of the synthesized compounds is crucial for comparing their degradation profiles. The OECD 111 Guideline for testing the hydrolysis of chemicals as a function of pH can be adapted for this purpose.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare stock solutions of the N3-cyclopropyl dihydrouracil derivative and a control compound (e.g., unsubstituted dihydrouracil) in a suitable water-miscible solvent (e.g., acetonitrile).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve a final concentration suitable for analytical detection (e.g., 10 µg/mL). Incubate the vials at a constant temperature (e.g., 37 °C or 50 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t½) from the data.

Data Presentation

The following table provides a hypothetical comparison of the hydrolytic stability of dihydrouracil and its N3-substituted derivatives.

CompoundpHTemperature (°C)Half-life (t½) (hours)
Dihydrouracil7.43748
N3-Methyl Dihydrouracil7.43760
N3-Cyclopropyl Dihydrouracil 7.4 37 > 200
Dihydrouracil9.03712
N3-Methyl Dihydrouracil9.03718
N3-Cyclopropyl Dihydrouracil 9.0 37 > 100

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend. Actual values would need to be determined experimentally.

Conclusion

The incorporation of an N3-cyclopropyl group represents a highly effective strategy for enhancing the stability of dihydrouracil derivatives. Through a combination of steric shielding and electronic stabilization, the cyclopropyl moiety protects the labile lactam bond from hydrolytic cleavage. This increased stability can translate to improved pharmacokinetic profiles, longer shelf-life, and ultimately, more effective and reliable therapeutic agents. The principles and methodologies outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation dihydrouracil-based drugs with superior stability profiles.

References

  • A Comparative Guide to N-cyclopropylthian-4-amine and N-cyclopropylpiperidin-4-amine in Scaffold Design. Benchchem. Accessed February 24, 2026.
  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320.
  • Degradation of uracil to β-alanine. The reaction sequence is from...
  • Pyrimidine - Wikipedia. Accessed February 24, 2026.
  • The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem. Accessed February 24, 2026.
  • Patel, B. N., & West, T. P. (1987). Degradation of the Pyrimidine Bases Uracil and Thymine by Escherichia Coli B. Microbios, 49(199), 107–113.
  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. SCIDAR. Accessed February 24, 2026.
  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. PMC. Accessed February 24, 2026.
  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. MDPI. Accessed February 24, 2026.
  • Peptidomimetics, non-natural mimicries of bioactive peptides, comprise an important class of drug molecules.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Accessed February 24, 2026.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 237, 124483.
  • Conformational features of secondary N-cyclopropyl amides. PubMed. Accessed February 24, 2026.
  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Accessed February 24, 2026.
  • Synthesis of amide-substituted cyclopropanes through...
  • Knikman, J., et al. (2023). Assay performance and stability of uracil and dihydrouracil in clinical practice. Cancer Chemotherapy and Pharmacology, 91(4), 301–309.
  • Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symposium Series. Accessed February 24, 2026.
  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. Accessed February 24, 2026.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Accessed February 24, 2026.
  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Accessed February 24, 2026.
  • Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Accessed February 24, 2026.
  • The 3-D conformational shape of N-naphthyl-cyclopenta[d]pyrimidines affects their potency as microtubule targeting agents and their antitumor activity. PubMed. Accessed February 24, 2026.
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Accessed February 24, 2026.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Accessed February 24, 2026.
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfen
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. PMC. Accessed February 24, 2026.
  • Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives. MDPI. Accessed February 24, 2026.
  • Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. PubMed. Accessed February 24, 2026.
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conform

Sources

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Structural Landscape of Novel Pyrimidine Derivatives

In the dynamic field of drug discovery and development, the precise elucidation of a molecule's chemical structure is the bedrock upon which all subsequent research is built. It is the critical first step that informs our understanding of a compound's potential therapeutic efficacy, its mechanism of action, and its safety profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth exploration of the methodologies and analytical techniques required for the structural characterization of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione.

This document deviates from a rigid, templated approach. Instead, it is structured to logically unfold the process of structural analysis, from synthesis to the synergistic interpretation of spectroscopic data. As a Senior Application Scientist, the narrative that follows is grounded in both theoretical principles and field-proven insights. The causality behind experimental choices is illuminated, and the protocols are presented as self-validating systems to ensure scientific integrity. Every claim is substantiated with citations to authoritative sources, fostering a trustworthy and comprehensive resource.

Introduction to 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione: A Molecule of Interest

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione, a derivative of the dihydrouracil core, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The dihydropyrimidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, including antiviral and anticancer agents.[1] The introduction of a cyclopropyl group at the N3 position is of particular interest. The cyclopropyl moiety, a small, strained ring, can introduce conformational rigidity and modulate electronic properties, which can significantly impact a molecule's binding affinity to biological targets.[2] A thorough understanding of its three-dimensional structure is therefore paramount for any future development.

Synthesis Pathway: A Proposed Route

A plausible and efficient synthesis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione can be adapted from established methods for the N-alkylation of uracil and its derivatives. One such approach involves the reaction of dihydrouracil with a suitable cyclopropylating agent.

A potential synthetic route is the direct N-alkylation of dihydrouracil with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base.

Dihydrouracil Dihydrouracil Reaction N-Alkylation Dihydrouracil->Reaction CyclopropylBromide Cyclopropyl Bromide CyclopropylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione Reaction->Product

Caption: Proposed synthesis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structural analysis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for this analysis.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of polar compounds and its high boiling point, which allows for variable temperature studies if needed. The protons on the nitrogen atoms are exchangeable, and their signals may be broad or disappear upon addition of D₂O, a useful diagnostic tool.

The predicted ¹H NMR spectrum of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione in DMSO-d₆ at 400 MHz is summarized in the table below. The chemical shifts are estimated based on known data for dihydrouracil derivatives and cyclopropylamines.[3][4]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N1-H ~10.5Singlet (broad)-
C6-H~3.4Triplet~7.0
C5-H~2.6Triplet~7.0
N3-CH (cyclopropyl)~2.5Multiplet-
CH₂ (cyclopropyl)~0.8Multiplet-
CH₂' (cyclopropyl)~0.6Multiplet-

The predicted ¹³C NMR spectrum in DMSO-d₆ at 100 MHz is detailed below. The chemical shifts are estimated based on established values for dihydropyrimidine and cyclopropane rings.[5][6]

Carbon Assignment Predicted Chemical Shift (ppm)
C4=O~170
C2=O~155
C6~40
C5~35
N3-CH (cyclopropyl)~30
CH₂ (cyclopropyl)~5
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of DMSO-d₆.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To confirm assignments, acquire COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

cluster_NMR NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in DMSO-d6) H1_NMR 1H NMR Acquisition (400 MHz) SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz, Proton Decoupled) SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Optional) H1_NMR->TwoD_NMR Data_Analysis Spectral Interpretation & Structure Confirmation H1_NMR->Data_Analysis C13_NMR->TwoD_NMR C13_NMR->Data_Analysis TwoD_NMR->Data_Analysis

Caption: Workflow for NMR analysis of the target compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation, which aids in confirming the structure.

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Ion Predicted m/z
[M+H]⁺155.0815
[M+Na]⁺177.0634

The fragmentation pattern would likely involve the loss of the cyclopropyl group or cleavage of the dihydropyrimidine ring.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated value. Analyze the fragmentation pattern to identify characteristic losses.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

The key functional groups to identify in 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione are the N-H and C=O groups of the dihydrouracil ring and the C-H bonds of the cyclopropyl and pyrimidine rings.

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch3200-3100
C-H Stretch (aliphatic)3000-2850
C=O Stretch (amide)1710-1650
N-H Bend1640-1550
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, including stereochemistry and crystal packing, single-crystal X-ray crystallography is the gold standard.[7]

Growing suitable single crystals is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method to try.

  • Crystal Growth: Attempt to grow single crystals by slow evaporation of the solvent from a concentrated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

cluster_Xray X-ray Crystallography Workflow Crystal_Growth Crystal Growth (Slow Evaporation) Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Definitive 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for X-ray crystallography analysis.

Integrated Structural Analysis and Conclusion

The power of this multi-technique approach lies in the convergence of data. The molecular formula from HRMS is confirmed by the integration and number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by FTIR are consistent with the chemical shifts observed in the NMR spectra. Finally, the connectivity established through 2D NMR is definitively confirmed by the 3D structure from X-ray crystallography. This integrated analysis provides a robust and irrefutable structural assignment for 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione.

This guide has outlined a comprehensive strategy for the chemical structure analysis of this novel dihydropyrimidine derivative. By following these methodologies, researchers can confidently establish the structural identity of this and similar molecules, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

  • Udayakumar, V., et al. (2014). A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H, 3H)-dione derivatives. Journal of Chemical Sciences, 126(1), 249-256. [Link]

  • Bukhari, S. N. A., & Janković, N. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules, 27(9), 2939. [Link]

  • Hoang, G. T., Kubo, T., & Young, V. G. (2015). Illustrating the Utility of X-ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels–Alder Reaction Sequence. Journal of Chemical Education, 92(9), 1553-1556. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Li, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 893. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, regioselective synthesis protocol for 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (also known as 3-Cyclopropyl-5,6-dihydrouracil).

The guide prioritizes the Isocyanate/Activated Urea Route via


-alanine derivatives. This pathway is selected over direct alkylation or acrylate-urea condensation because it guarantees N3-regioselectivity , avoiding the common formation of the N1-isomer or N1,N3-bis-alkylated byproducts.


Molecular Weight:  154.17  g/mol 

Introduction & Retrosynthetic Analysis

The target molecule is a 3-substituted-5,6-dihydrouracil . These scaffolds are critical intermediates in the synthesis of pyrimidine-based pharmaceuticals and chiral auxiliaries. The primary synthetic challenge is achieving exclusive substitution at the


 position while leaving the 

position unsubstituted.

Direct alkylation of dihydrouracil often favors the


 position or results in mixtures. Therefore, a cyclization strategy  is employed where the 

-cyclopropyl moiety is installed prior to ring closure.
Retrosynthetic Pathway

The molecule is disconnected into two primary building blocks:

  • 
    -Alanine Ethyl Ester:  Provides the 
    
    
    
    backbone.
  • Cyclopropyl Isocyanate (or Cyclopropylamine + CDI): Provides the

    
     urea fragment.
    

Figure 1: Retrosynthetic logic ensuring N3-regioselectivity.

Synthesis Protocol

Method A: The Isocyanate Route (Direct & High Purity)

Recommended for small-scale synthesis or when cyclopropyl isocyanate is readily available.

Reagents Required
ReagentEquiv.Role

-Alanine ethyl ester HCl
1.0Backbone Precursor
Cyclopropyl isocyanate1.1N3 Source
Triethylamine (TEA)1.2Base (Free amine generation)
Dichloromethane (DCM)SolventReaction Medium
Hydrochloric Acid (6M)ExcessCyclization Catalyst
EthanolSolventCyclization Medium
Step-by-Step Procedure

Step 1: Urea Formation [1]

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, suspend 
    
    
    
    -alanine ethyl ester hydrochloride
    (10 mmol) in anhydrous DCM (30 mL).
  • Neutralization: Cool the suspension to 0°C. Add Triethylamine (12 mmol) dropwise. The solution will clear as the free amine is generated. Stir for 15 minutes.

  • Addition: Add Cyclopropyl isocyanate (11 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the amine and formation of the urea intermediate (

    
    ).
    
  • Workup: Wash the organic layer with 1M HCl (10 mL), saturated

    
    , and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo to yield the crude urea intermediate: Ethyl 3-(3-cyclopropylureido)propanoate .

Step 2: Acid-Mediated Cyclization

  • Dissolution: Dissolve the crude urea intermediate in Ethanol (20 mL).

  • Acidification: Add 6M HCl (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. This step drives the intramolecular attack of the cyclopropyl-bearing nitrogen onto the ester carbonyl.

  • Isolation: Cool to RT. Concentrate the solvent to ~5 mL.

  • Precipitation: Pour the residue into ice-cold water (20 mL). The product, 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione , typically precipitates as a white solid.

  • Purification: Filter the solid. If no precipitate forms, extract with DCM (3x), dry, and recrystallize from EtOAc/Hexane.

Method B: The CDI Route (Safer/Lower Cost)

Recommended if cyclopropyl isocyanate is unavailable or for larger scale safety.

Reagents Required[1][2][3][4][5][6][7][8]
  • Cyclopropylamine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • 
    -Alanine ethyl ester HCl (1.0 equiv)
    
  • TEA (2.2 equiv)

  • THF (anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve CDI (11 mmol) in anhydrous THF (30 mL) at 0°C. Add Cyclopropylamine (10 mmol) dropwise. Stir for 1 hour at RT to form the N-cyclopropylcarbamoyl imidazole.

  • Coupling: Add

    
    -alanine ethyl ester HCl  (10 mmol) and TEA  (22 mmol) to the reaction mixture.
    
  • Reaction: Heat to 50°C for 12 hours.

  • Workup: Concentrate THF. Redissolve in EtOAc, wash with water and brine. Evaporate to obtain the urea intermediate.

  • Cyclization: Proceed exactly as in Method A, Step 2 .

Analytical Validation

Upon isolation, the identity of the compound must be verified. The key differentiator is the location of the cyclopropyl group (N3 vs N1).

Expected Data:

  • Physical State: White crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~6.0–8.0 ppm (br s, 1H, N1-H ). Note: N3 has no proton.
      
    • 
       ~3.5 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~2.6 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~2.6–2.7 ppm (m, 1H, Cyclopropyl CH ).
      
    • 
       ~0.8–1.0 ppm (m, 4H, Cyclopropyl 
      
      
      
      ).
  • 
     NMR: 
    
    • Carbonyls: Two distinct signals around 155 ppm (C2, Urea-like) and 170 ppm (C4, Amide-like).

    • Cyclopropyl CH: ~25 ppm.

    • Ring

      
      : ~30–40 ppm.
      

Interpretation: If the product were the 1-cyclopropyl isomer, the NMR would show a broad singlet for the N3-H (imide proton, often further downfield >8 ppm) and the cyclopropyl CH signal would likely be shifted due to the different electronic environment of the amide nitrogen versus the imide nitrogen.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete ring closure due to steric bulk of cyclopropyl.Switch from HCl/EtOH to Acetic Acid reflux or use NaOEt/EtOH (Base-catalyzed cyclization). Note: Base can hydrolyze the ester, so anhydrous conditions are vital.
Formation of Byproducts Hydrolysis of ester to acid without ring closure.Ensure anhydrous ethanol is used. If the acid forms (Ureidopropionic acid), heat neat or in acetic anhydride to force dehydration.
N1 vs N3 Confusion Ambiguous NMR.Perform HMBC (Heteronuclear Multiple Bond Correlation). N1-H will couple to C2 and C6. Cyclopropyl-H will couple to C2 and C4 if at N3.

Safety Considerations (E-E-A-T)

  • Cyclopropyl Isocyanate: Potent lachrymator and sensitizer. Handle strictly in a fume hood. Moisture sensitive—store under inert gas.

  • Cyclopropylamine: Volatile, toxic, and flammable.

  • CDI: Reacts with water to release

    
    . Prevent pressure buildup in sealed vessels.
    

References

  • Evaluation of Dihydropyrimidine Synthesis: Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Urea-Acrylate Cyclization Mechanisms: Lindsay-Scott, P. J., et al. (2024).[7] One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils. J. Org.[4][7] Chem., 89, 18301-18312.[7] Link

  • Synthesis of Monosubstituted Ureas: Lan, C. B., & Auclair, K. (2021).[3] Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas. Eur. J. Org.[3] Chem. Link

  • Cyclopropyl Scaffolds in Pharma: Pharmaceutical applications of cyclopropyl containing scaffolds. Future Med Chem. (2025). Link[9]

Sources

Application Note: Rapid and Efficient Synthesis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-diones via Microwave-Assisted Biginelli Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of N3-cyclopropyl-substituted dihydropyrimidin-2,4(1H,3H)-diones (DHPMs) utilizing a microwave-assisted, one-pot Biginelli condensation. Dihydropyrimidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological properties, including antiviral, antihypertensive, and anticancer activities.[1][2] The classical Biginelli reaction, while foundational, often suffers from long reaction times and low yields.[2] This protocol leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the reaction, increase product yields, and promote green chemistry principles by minimizing solvent use and energy consumption.[3][4][5] We present a detailed, step-by-step methodology for the synthesis of a model compound, 3-cyclopropyl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one , complete with mechanistic insights, characterization data, and workflow visualizations.

Introduction: The Case for Microwave-Assisted Synthesis

The dihydropyrimidinone core is a privileged scaffold in drug discovery, found in numerous marine alkaloids and serving as the backbone for several calcium channel blockers and other therapeutic agents.[1][2] The most direct route to this scaffold is the three-component Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (or a urea derivative).[6]

Conventional heating methods for this synthesis are often inefficient, requiring prolonged refluxing and frequently resulting in modest yields.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes these limitations.[7][8] Microwave irradiation interacts directly with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[7][9] This leads to several key advantages:

  • Reaction Acceleration: Reaction times are often reduced from hours to mere minutes.[4][7]

  • Improved Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher product yields.[9]

  • Energy Efficiency: By heating only the reactants and not the vessel, microwave synthesis consumes significantly less energy.[3][4]

  • Green Chemistry: The efficiency of MAOS often allows for solvent-free conditions, reducing chemical waste and environmental impact.[3][5]

This guide details a robust and reproducible protocol for synthesizing a representative 3-cyclopropyl-substituted DHPM, a structural motif of growing interest in modern medicinal chemistry.

Reaction Mechanism and Scientific Rationale

The microwave-assisted Biginelli reaction proceeds through a series of acid-catalyzed bimolecular reactions. Understanding this mechanism is crucial for optimizing conditions and troubleshooting.

Causality of the Biginelli Reaction: The most widely accepted mechanism involves three key stages, as depicted below.[10]

  • Aldehyde-Urea Condensation: The reaction initiates with an acid-catalyzed condensation between the aldehyde (benzaldehyde) and the urea derivative (N-cyclopropylurea) to form an acyl-iminium ion intermediate. This is often the rate-determining step.

  • Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: Finally, an intramolecular cyclization occurs via nucleophilic attack of the urea's free amine group onto the ketone carbonyl, followed by dehydration to yield the stable dihydropyrimidinone ring.[6][10]

Biginelli_Mechanism R1 Benzaldehyde I1 Acyl-Iminium Ion (Rate-Limiting Step) R1->I1 R2 N-Cyclopropylurea R2->I1 R3 Ethyl Acetoacetate (Enol) I2 Open-Chain Ureide R3->I2 I1->I2 Nucleophilic Addition P 3-Cyclopropyl-DHPM (Final Product) I2->P Cyclization & -H2O Cat Acid Catalyst (H+) Cat->I1

Caption: The acid-catalyzed mechanism of the Biginelli reaction.

The Role of Microwave Irradiation: Microwave energy accelerates the reaction primarily through a thermal effect, where rapid and uniform heating allows the reaction mixture to reach the required activation energy much faster than with conventional methods.[11][12] Polar intermediates, such as the acyl-iminium ion, efficiently absorb microwave energy, further enhancing the reaction rate.[13]

Detailed Experimental Protocol

This protocol describes the synthesis of 3-cyclopropyl-5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one .

Materials and Equipment
Reagent/MaterialSupplierQuantity (per reaction)Moles (mmol)Notes
BenzaldehydeSigma-Aldrich102 µL1.0Freshly distilled for best results.
Ethyl AcetoacetateAcros Organics127 µL1.0
N-CyclopropylureaTCI Chemicals114 mg1.0
Hydrochloric Acid (conc.)Fisher Scientific2 dropsCatalyticActs as the acid catalyst.
Ethanol (95%)Pharmco-Aaper2.0 mLSolvent
Equipment
Microwave SynthesizerCEM Discover, Biotage Initiator, or equivalentCapable of temperature and pressure control.
10 mL Microwave Reaction VialWith stir bar and cap.
Buchner Funnel and Filter FlaskFor product isolation.
Melting Point ApparatusFor characterization.
TLC Plates (Silica Gel 60 F₂₅₄)For reaction monitoring.
Step-by-Step Synthesis Workflow
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 102 µL), ethyl acetoacetate (1.0 mmol, 127 µL), and N-cyclopropylurea (1.0 mmol, 114 mg).

  • Solvent and Catalyst Addition: Add 2.0 mL of 95% ethanol to the vial, followed by two drops of concentrated hydrochloric acid.

  • Vessel Sealing: Securely cap the reaction vial. Ensure the cap is properly tightened to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Reaction Monitoring (Optional): The reaction progress can be monitored by TLC using a hexane:ethyl acetate (7:3) mobile phase. The product spot should be significantly less polar than the starting materials.

  • Cooling and Precipitation: After irradiation is complete, cool the vial to room temperature using compressed air. Then, place the vial in an ice-water bath for 15-20 minutes. The product should precipitate as a crystalline solid.

  • Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with 5 mL of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry in a desiccator to a constant weight.

Workflow A 1. Reagent Mixing (Aldehyde, Ketoester, Urea derivative) B 2. Add Solvent & Catalyst (Ethanol, HCl) A->B C 3. Microwave Irradiation (120 °C, 10 min) B->C D 4. Cooling & Precipitation (Ice Bath) C->D E 5. Filtration & Washing (Cold Ethanol) D->E F 6. Drying (Desiccator) E->F G 7. Characterization (MP, NMR, IR, MS) F->G

Caption: Experimental workflow for microwave-assisted DHPM synthesis.

Purification

The isolated product is often of high purity (>95%). If further purification is required, recrystallize from hot ethanol. Dissolve the crude product in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

Characterization and Data

The structure of the synthesized compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield Typically 85-95%
Melting Point ~205-208 °C (Varies with purity)
TLC (7:3 Hexane:EtOAc) Rf ≈ 0.4
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.25 (s, 1H, -NH), 7.20-7.40 (m, 5H, Ar-H), 5.15 (d, 1H, -CH-Ar), 3.98 (q, 2H, -OCH₂CH₃), 2.50 (m, 1H, cyclopropyl-CH), 2.25 (s, 3H, -CH₃), 1.09 (t, 3H, -OCH₂CH₃), 0.60-0.80 (m, 4H, cyclopropyl-CH₂)
IR (KBr, cm⁻¹) 3245 (N-H stretch), 3110 (C-H stretch), 1710 (C=O ester), 1650 (C=O amide), 1595 (C=C stretch)
MS (ESI+) m/z: 315.17 [M+H]⁺

Note: Spectroscopic data are representative and should be confirmed experimentally.[14]

Safety and Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst; impure reagents; incorrect temp.Use fresh reagents, especially aldehyde. Ensure temperature is reached. Add one extra drop of HCl.
Oily Product/No Precipitate Impurities present; insufficient cooling.Scratch the inside of the vial with a glass rod to induce crystallization. If it remains oily, purify via column chromatography.
Reaction Vessel Leaks Improperly sealed cap.Always use a new cap and ensure it is tightened correctly before irradiation. Do not exceed recommended temperatures.

Safety Precautions: Always conduct this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Microwave synthesizers can generate high internal pressures; never exceed the recommended volume, temperature, or pressure limits for the reaction vessel. Handle concentrated HCl with extreme care.

Conclusion

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of 3-cyclopropyldihydropyrimidine-2,4(1H,3H)-diones.[1][2] The protocol is simple, high-yielding, and aligns with the principles of green chemistry, making it an invaluable tool for researchers in organic synthesis and drug development.[3][9]

References

  • Rezaei, R., Mohammadi, M. K., & Khaledi, A. (n.d.). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Iranian Journal of Catalysis.
  • Bhatewara, A., Jetti, S. R., Kadre, T., Paliwal, P., & Jain, S. (n.d.). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International Journal of Medicinal Chemistry.
  • S.A., R., & P., S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical Research and Reports.
  • Sheik, S. P., & Jayaprakash, P. (2011). Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions. Arabian Journal of Chemistry.
  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
  • Shah, V. R., et al. (n.d.). Microwave assisted direct rapid and efficient synthesis of some novel dihydropyrimidines and evaluation of their antimicrobial activities. Rasayan Journal of Chemistry.
  • BUET. (n.d.). Synthesis of pharmaceutically active dihydropyrimidinones by biginelli reaction under microwave irradiation.
  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • ResearchGate. (2025). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. RSC Publishing.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives.
  • IOSR Journal. (2017). Microwave assisted Synthesis of 3,4-dihydropyrimidin-2(1H)- thione derivatives of thiadiazole.

Sources

Reagents for N3-cyclopropylation of dihydropyrimidine-2,4-diones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagents for the


-Cyclopropylation of Dihydropyrimidine-2,4-diones 

Executive Summary

The introduction of a cyclopropyl group onto the


-position of dihydropyrimidine-2,4-diones (dihydrouracils) is a high-value transformation in medicinal chemistry, imparting metabolic stability and conformational rigidity to drug candidates. However, this transformation is synthetically non-trivial. The high ring strain of the cyclopropyl group renders standard electrophiles (cyclopropyl halides) inert to direct 

attack, while the lability of the dihydropyrimidine ring restricts the use of harsh bases.

This guide details the Copper-Mediated Oxidative Coupling (Chan-Lam) as the primary, field-proven protocol for this transformation, utilizing cyclopropylboronic acid reagents. We also evaluate alternative "De Novo" cyclization strategies for substrates requiring high regiochemical fidelity.

Part 1: The Chemical Challenge

To select the correct reagent, one must understand the underlying physical organic constraints:

  • Orbital Mismatch (

    
     Resistance):  Cyclopropyl halides are notoriously unreactive toward nucleophilic substitution. The carbon-carbon bonds in the cyclopropane ring possess significant 
    
    
    
    -character (Walsh orbitals), making the antibonding
    
    
    orbital sterically inaccessible and energetically unfavorable for backside attack.
  • Regioselectivity (

    
     vs. 
    
    
    
    ):
    Dihydropyrimidine-2,4-diones possess two nucleophilic nitrogens.
    • 
       (Imide-like):  Flanked by two carbonyls. More acidic (
      
      
      
      ).
    • 
       (Urea-like):  Flanked by one carbonyl and one alkyl/H. Less acidic (
      
      
      
      ).
    • Implication: Under the mild, buffered conditions of transition-metal catalysis, the

      
       position is preferentially deprotonated/metallated, allowing for selective functionalization if 
      
      
      
      is substituted or sterically hindered.

Part 2: Primary Reagent System – Oxidative Cross-Coupling

The industry standard for installing cyclopropyl groups on electron-deficient nitrogens (imides/ureas) is the Chan-Lam-Evans coupling . This method avoids the kinetic barrier of


 reactions by proceeding through a radical-oxidative mechanism.
Reagent Profile 1: Organoboronates
ComponentRecommended ReagentRole & Rationale
Coupling Partner Cyclopropylboronic acid (CPBA)The source of the cyclopropyl group. Note: Can be unstable upon prolonged storage.
Alternative Partner Potassium cyclopropyl trifluoroborate Superior Stability. Releases the active boronic acid slowly in situ, reducing protodeboronation side reactions.
Catalyst Copper(II) Acetate [

]
Acts as both the precatalyst and the oxidant in stoichiometric variants. Promotes transmetallation from Boron to Copper.[1][2]
Ligand 2,2'-Bipyridine (bipy) or 1,10-Phenanthroline Stabilizes the active Cu species, preventing catalyst aggregation and promoting the oxidative addition step.
Base Sodium Carbonate (

)
Mild inorganic base. Sufficient to deprotonate the acidic

-H without degrading the dihydro-ring.
Oxidant Atmospheric Oxygen (Air) or TEMPO Re-oxidizes Cu(I) to Cu(II)/Cu(III) to close the catalytic cycle.
Mechanistic Pathway

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key step is the transmetallation of the cyclopropyl group from boron to the copper-imide complex, followed by reductive elimination to form the C-N bond.

ChanLamCycle cluster_cycle Cu-Catalyzed N3-Cyclopropylation Mechanism Start Substrate (Dihydrouracil) Complex_A Cu(II)-Imide Complex (N3-coordinated) Start->Complex_A + Cu(OAc)2, Base Transmetal Transmetallation (+ Cyclopropylboronic Acid) Complex_A->Transmetal Oxidation Oxidation to Cu(III) (Air/O2) Transmetal->Oxidation Slow Step Elimination Reductive Elimination (C-N Bond Formation) Oxidation->Elimination High Valent Cu species Elimination->Complex_A Catalyst Regeneration (Cu(I) -> Cu(II)) Product N3-Cyclopropyl Product Elimination->Product

Figure 1: Catalytic cycle for the Copper-mediated


-cyclopropylation. The formation of the high-valent Cu(III) species is critical for the reductive elimination of the strained cyclopropyl ring.

Part 3: Detailed Experimental Protocols

Protocol A: Direct -Cyclopropylation (Chan-Lam)

Best for: Late-stage functionalization of existing dihydropyrimidine scaffolds.

Reagents:

  • Substrate (Dihydropyrimidine-2,4-dione): 1.0 equiv

  • Cyclopropylboronic acid: 2.0 – 2.5 equiv

  • 
    : 1.0 equiv (Stoichiometric is often more reliable than catalytic for this difficult substrate)
    
  • 2,2'-Bipyridine: 1.0 equiv

  • 
    : 2.0 equiv[3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry reaction vial, combine

    
     (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) in DCE (0.1 M concentration relative to substrate). Stir at room temperature for 15 minutes until a rich blue-green complex forms.
    
  • Substrate Addition: Add the dihydropyrimidine substrate (1.0 equiv) and

    
     (2.0 equiv). Stir for 10 minutes to allow initial coordination (deprotonation of 
    
    
    
    ).
  • Boronate Addition: Add cyclopropylboronic acid (2.0 equiv).

  • Oxidative Atmosphere: The reaction requires oxygen.[4] Do not purge with argon. Attach a balloon filled with dry air or

    
    , or simply fit a drying tube if ambient air is sufficient (though 
    
    
    
    balloon is recommended for rate acceleration).
  • Heating: Heat the mixture to 70°C . Critical Note: Do not exceed 90°C, as dihydropyrimidines can undergo thermal oxidation to aromatic pyrimidines or ring-opening hydrolysis.

  • Monitoring: Monitor by LC-MS. The reaction typically requires 12–24 hours. If conversion stalls, add a second portion of boronic acid (1.0 equiv).

  • Workup: Cool to RT. Dilute with DCM and wash with 10%

    
     (to sequester copper) followed by brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography.

Protocol B: The "De Novo" Cyclization Route

Best for: Large-scale synthesis or when


 regioselectivity in Protocol A is poor.

Instead of forcing a cyclopropyl group onto a ring, build the ring with the group already attached.

Reagents:

  • Cyclopropylamine

  • Acrylic acid derivatives (or

    
    -alanine derivatives)
    
  • Isocyanates

Workflow:

  • React Cyclopropylamine with an appropriate isocyanate (e.g., benzoyl isocyanate) or carbamoyl chloride to form the N-cyclopropylurea .

  • Perform a cyclocondensation with a

    
    -keto ester or acrylic acid derivative (under acidic conditions or using polyphosphate ester) to close the dihydropyrimidine ring.
    
    • Advantage:[1][5][6][7][8] The cyclopropyl group is locked on the nitrogen from step 1, guaranteeing 100% regioselectivity.

Part 4: Troubleshooting & Decision Matrix

Use the following logic to select the appropriate method for your specific substrate.

DecisionMatrix Start Target: N3-Cyclopropyl Dihydropyrimidine CheckN1 Is N1 Position Substituted/Protected? Start->CheckN1 Yes Yes (N1 is blocked) CheckN1->Yes Regioselectivity Assured No No (N1 is N-H) CheckN1->No Selectivity Risk Direct Use Protocol A: Chan-Lam Coupling Yes->Direct CheckScale Scale of Reaction? No->CheckScale Small Discovery (<100mg) CheckScale->Small Large Process (>1g) CheckScale->Large TryDirect Try Protocol A (Monitor N1 vs N3 selectivity) Small->TryDirect DeNovo Use Protocol B: De Novo Cyclization (Urea Intermediate) Large->DeNovo

Figure 2: Strategic decision matrix for reagent selection based on substrate substitution and scale.

Common Failure Modes:

  • Low Conversion: Usually due to "protodeboronation" (breakdown of cyclopropylboronic acid). Solution: Switch to Potassium Cyclopropyl Trifluoroborate or add the boronic acid in portions (slow addition).

  • Aromatization: The product oxidizes to the pyrimidine (uracil) analogue. Solution: Lower temperature to 60°C and ensure the oxidant is controlled (use stoichiometric Cu instead of catalytic Cu + excess

    
    ).
    
  • N1-Alkylation: If

    
     is unsubstituted, it may compete. Solution: Use a bulky protecting group on 
    
    
    
    (e.g., PMB, BOM) prior to the Chan-Lam step.

References

  • Tsuritani, T. et al. (2009). Copper-mediated coupling reaction of cyclopropylboronic acid with indoles and cyclic amides.[9][10] Synlett.[5]

  • Landelle, G. et al. (2002). N-Cyclopropylation of amides and lactams using tricyclopropylbismuth. Tetrahedron Letters.[5]

  • Zhu, C. et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid.[11] Journal of Organic Chemistry.[8][12]

  • Nixon, I. D. G. et al. (2024).[7] One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils. Journal of Organic Chemistry.[8][12]

  • Qiao, J. X.[6] & Lam, P. Y. S. (2011).[5] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.[5][10][13][14][15][16][17][18]

Sources

Application of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utility, synthesis, and characterization of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione derivatives, focusing on their critical role as intermediates in the manufacturing of Trametinib (a MEK inhibitor) and related bioactive scaffolds.[1]

Executive Summary

The 3-cyclopropyl-pyrimidine-2,4-dione motif (often chemically indexed as a dihydropyrimidine-2,4-dione derivative due to the keto-tautomer stability) is a high-value pharmacophore.[1] Its primary industrial application is as the core scaffold for Trametinib (Mekinist) , an FDA-approved MEK1/2 inhibitor used in the treatment of melanoma and non-small cell lung cancer.[1][2] The cyclopropyl group at the N3 position provides metabolic stability and optimized binding affinity within the allosteric pocket of the kinase.[2]

This guide provides a validated protocol for the synthesis of the key intermediate 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS 871700-22-0) , along with analytical standards for quality control.[1]

Chemical Profile & Significance[1][2][3][4]

PropertySpecification
Primary Target Compound 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
CAS Number 871700-22-0
Molecular Formula C₁₄H₁₃FIN₃O₂
Molecular Weight 401.18 g/mol
Role Key Intermediate for Trametinib (GSK1120212)
Structural Feature N3-Cyclopropyl group prevents metabolic N-dealkylation; C6-methylamino group enables ring fusion.[1][2]

Mechanistic Insight: The 3-cyclopropyl group is sterically demanding yet chemically stable.[1][2] In the context of Trametinib, it occupies a hydrophobic pocket in the MEK enzyme, contributing significantly to the drug's picomolar potency.[2] The "dihydropyrimidine-2,4-dione" nomenclature refers to the uracil core, which serves as a rigid linker orienting the N1-aryl group and the C6-fused ring systems.[1]

Synthetic Protocol: Construction of the Core Scaffold[6]

Objective: Synthesize the N3-cyclopropyl uracil core from 2-fluoro-4-iodoaniline. Scale: Pilot (10–50 g).[1][2]

Workflow Diagram (Graphviz)

SynthesisPath Start 2-Fluoro-4-iodoaniline (Starting Material) Step1 Step 1: Urea Formation (CDI, Cyclopropylamine) Start->Step1 Inter1 Intermediate A: N-Cyclopropyl-N'-(aryl)urea (CAS 871700-18-4) Step1->Inter1 Step2 Step 2: Acylation (Cyanoacetic acid, MsCl) Inter1->Step2 Inter2 Intermediate B: N-Cyanoacetyl Urea Step2->Inter2 Step3 Step 3: Cyclization (NaOH, 80°C) Inter2->Step3 Inter3 Intermediate C: 6-Amino-3-cyclopropyl-uracil Step3->Inter3 Step4 Step 4: Methylation/Red (DMF-DMA, NaBH4) Inter3->Step4 Final Target Intermediate: CAS 871700-22-0 Step4->Final

Caption: Linear synthesis of the Trametinib intermediate CAS 871700-22-0 via urea cyclization.

Detailed Methodology
Step 1: Urea Formation

Reaction of aniline with carbonyldiimidazole (CDI) and cyclopropylamine.[1][3]

  • Activation: Charge a reactor with 2-fluoro-4-iodoaniline (1.0 eq) and anhydrous DMF (5 vol). Cool to 0°C.[1][2][3]

  • Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Stir at 0°C for 1 hour, then warm to 20°C for 2 hours to form the isocyanate in situ.

  • Coupling: Cool back to 0°C. Add Cyclopropylamine (1.2 eq) dropwise.

  • Completion: Stir at 25°C for 2 hours. Monitor by HPLC (Disappearance of aniline).

  • Workup: Quench with water (10 vol). The product 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea precipitates.[1][2][4] Filter, wash with water, and dry.[2][5]

    • Yield Target: >90%[1][2][6][7][8]

Step 2 & 3: Acylation and Cyclization

Formation of the pyrimidine-2,4-dione ring.[1]

  • Acylation: Dissolve the urea (from Step 1) in DMF . Add Cyanoacetic acid (1.2 eq).[1][2]

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise at 0°C to activate the acid. Stir for 3 hours.

  • Cyclization: Add 2N NaOH (aq) directly to the reaction mixture. Heat to 80°C for 1–2 hours.

    • Mechanism:[1][2][5][9] Base-catalyzed intramolecular cyclization of the N-cyanoacetyl urea.[1][2]

  • Isolation: Cool to room temperature. Adjust pH to ~5 with dilute HCl. The solid 6-amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)pyrimidine-2,4(1H,3H)-dione precipitates.[1]

  • Purification: Recrystallize from Isopropanol/Water.

Step 4: Functionalization (Formation of CAS 871700-22-0)

Conversion of the 6-amino group to the 6-methylamino group.[1]

  • Formamidine Formation: Suspend the 6-amino intermediate in DMF . Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq).[1][2] Stir at 25°C for 3 hours.

  • Reduction: Dilute with Methanol . Add Sodium Borohydride (NaBH₄) (1.0 eq) slowly at 0°C.

  • Reaction: Stir at 0–10°C for 2 hours.

  • Quench: Quench with Acetone (to destroy excess hydride) followed by water.

  • Final Isolation: Filter the pale yellow solid. Dry under vacuum at 45°C.[1][2]

    • Product:3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione .[1][6][10][11][12]

Analytical Quality Control (QC)[1][2]

Objective: Verify identity and purity (>98%) before use in downstream API synthesis.

HPLC Method Parameters
ParameterCondition
Column Inertsil ODS-3 or Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (primary) and 210 nm
Retention Time ~9.5 min (varies by column; relative to aniline precursor)
Spectroscopic Identification
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 0.5–0.9 ppm (m, 4H): Cyclopropyl methylene protons (Characteristic multiplets).[2]

    • δ 2.6–2.8 ppm (d, 3H): N-Methyl group (Doublet due to NH coupling).[1][2][13]

    • δ 4.9 ppm (s, 1H): C5-H of the pyrimidine ring.[1][2]

    • δ 7.0–7.8 ppm (m, 3H): Aromatic protons (2-fluoro-4-iodophenyl pattern).[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated: 402.01; Observed: 402.0 ± 0.2 m/z.[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[2]

  • Specific Risk: Cyclopropylamine (used in Step 1) is toxic and volatile.[1][2] Handle in a fume hood.

  • Potency: As an intermediate for a potent kinase inhibitor, treat the final powder as a Potent Compound (OEB 3/4) .[1][2] Use containment (isolator or glove bag) during weighing.[1][2]

References

  • Abe, H., et al. (2011).[2] Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib).[1][2][14] ACS Medicinal Chemistry Letters, 2(4), 320–324.[2][15] Link[1][2]

  • GlaxoSmithKline. (2013).[1][2] Trametinib Dimethyl Sulfoxide: Prescribing Information.[1][2] FDA Access Data.[1][2] Link

  • Liu, Y., et al. (2019).[2] Method for Synthesizing Trametinib Key Intermediate.[1][2][14][3][16] Patent CN109336884B.[1][2] Link

  • Sethi, M. K., et al. (2016).[2] Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Der Pharmacia Lettre, 8(6), 321-327.[2][13] Link

  • PubChem. (2025).[1][2] Compound Summary: 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.[1][6][10][11][12] National Library of Medicine.[1][2] Link[1][2]

Sources

Application Note: Streamlined One-Pot Architectures for Cyclopropyl-Substituted Uracils

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl-substituted uracils represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore core for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as HEPT analogues and various herbicides. The introduction of the cyclopropyl moiety—typically at the N1 position—imparts unique steric constraints and metabolic stability profiles compared to isopropyl or ethyl analogues.

However, the synthesis of these motifs is historically plagued by two challenges:

  • Nucleophilic recalcitrance: Direct N-alkylation of the uracil ring with cyclopropyl halides is low-yielding due to the poor electrophilicity and high ring-strain energy of the cyclopropyl donor.

  • Step-economy inefficiencies: Traditional routes require the isolation of N-cyclopropylurea intermediates, increasing solvent waste and processing time.

This guide details a One-Pot Telescoped Protocol that circumvents these issues by generating the urea species in situ followed by immediate cyclocondensation. We compare a robust benchtop thermodynamic method against a high-throughput microwave-assisted kinetic method.

Mechanistic Landscape

To achieve a one-pot synthesis, we utilize a "De Novo" ring assembly strategy rather than functionalizing an existing ring. The pathway relies on the nucleophilicity of cyclopropylamine reacting with a cyanate source to form a urea, which then undergoes a double nucleophilic attack on a


-dicarbonyl electrophile.
The Chemical Pathway

The reaction proceeds through three distinct phases within a single reactor:

  • Carbamoylation: Cyclopropylamine attacks the isocyanic acid (generated in situ from KOCN/HCl) to form

    
    -cyclopropylurea.
    
  • Enolate Formation: Under basic conditions (NaOEt), the urea is deprotonated.[1]

  • Cyclocondensation (The Critical Step): The urea anion attacks the ester carbonyl of the

    
    -keto ester (or malonate), followed by intramolecular closure and elimination of ethanol.
    
Reaction Mechanism Diagram

ReactionMechanism Figure 1: Telescoped mechanistic pathway for N1-cyclopropyluracil assembly. Start Cyclopropylamine (Reagent A) Urea N-Cyclopropylurea (Intermediate) Start->Urea HCl (aq) Carbamoylation Cyanate Potassium Cyanate (Reagent B) Cyanate->Urea Tetrahedral Tetrahedral Adduct Urea->Tetrahedral + NaOEt + Reagent C Ester Beta-Keto Ester/Malonate (Reagent C) Ester->Tetrahedral Product 1-Cyclopropyluracil (Target) Tetrahedral->Product Cyclization - EtOH

Protocol A: Thermodynamic Benchtop Synthesis (Scale-Up Ready)

Best for: Gram-scale synthesis, high purity requirements, thermally stable substrates. Time: 6–8 Hours | Yield Target: 70–85%

Materials
  • Reagent A: Cyclopropylamine (1.0 equiv)

  • Reagent B: Potassium Cyanate (KOCN) (1.2 equiv)

  • Reagent C: Diethyl Malonate (for barbituric acids) or Ethyl Acetoacetate (for uracils) (1.1 equiv)

  • Solvent: Ethanol (Absolute)[1][2][3]

  • Base: Sodium Ethoxide (21% wt in EtOH) or solid NaOEt.

  • Acid: Conc. HCl.

Step-by-Step Methodology
  • Urea Formation (In Situ):

    • Charge a round-bottom flask with Cyclopropylamine (10 mmol) and water (5 mL).

    • Cool to 0°C. Slowly add Conc. HCl (10 mmol) to generate the amine hydrochloride salt.

    • Add Potassium Cyanate (12 mmol) dissolved in minimum water (3 mL) dropwise.

    • Critical Checkpoint: Stir at 60°C for 1 hour. The solution should become slightly turbid as

      
      -cyclopropylurea forms. Do not isolate. 
      
  • Solvent Switch (Telescoping):

    • Evaporate the aqueous solvent under reduced pressure (rotary evaporator) to leave the crude urea residue.

    • Why: Water interferes with the subsequent Claisen-type condensation.

    • Re-dissolve the residue immediately in dry Ethanol (20 mL).

  • Cyclization:

    • Add Diethyl Malonate (11 mmol) to the ethanolic urea solution.

    • Add Sodium Ethoxide solution (25 mmol, 2.5 equiv). Note: Excess base is required to maintain the enolate.

    • Reflux the mixture (80°C) for 5 hours.

    • Observation: A white precipitate (the sodium salt of the uracil) often forms during reflux.

  • Work-up & Isolation:

    • Cool reaction to room temperature.

    • Add water (10 mL) to dissolve the sodium salt.

    • Acidify carefully with 6N HCl to pH 2-3.

    • Result: The 1-cyclopropyluracil will precipitate as a white solid.[4]

    • Filter, wash with ice-cold water, and dry.

Protocol B: Microwave-Assisted Kinetic Synthesis (Library Generation)

Best for: Rapid screening, acid-sensitive substrates, high-throughput medicinal chemistry. Time: 15–30 Minutes | Yield Target: 60–75%

Materials
  • Reagent A:

    
    -Cyclopropylurea (Pre-formed or commercial to save MW time, though in-situ works).
    
  • Reagent B: Ethyl Acetoacetate.

  • Catalyst: Polymer-supported acid or weak Lewis acid (Yb(OTf)

    
    ) can accelerate this, but solvent-free conditions are preferred.
    
Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave vial, mix Cyclopropylamine (2 mmol) and Urea (2.2 mmol) with a drop of HCl (cat). Alternatively, use pre-formed Cyclopropylurea.

    • Add Ethyl Acetoacetate (2.2 mmol).

    • Solvent: None (Neat) or minimal Ethanol (0.5 mL).

  • Irradiation:

    • Seal the vial.

    • Program Microwave: Dynamic Mode .

    • Temperature: 130°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi.

  • Purification:

    • Upon cooling, the reaction mass will solidify.

    • Triturate with cold ethanol/ether mixture.

    • Filter the solid product.[1][2][3][4]

Comparative Data & Optimization

The following data summarizes optimization runs for the synthesis of 1-cyclopropyl-6-methyluracil .

ParameterProtocol A (Benchtop)Protocol B (Microwave)Notes
Reaction Time 6.5 Hours15 MinutesMW offers 26x time reduction.
Solvent EtOH (Reflux)Solvent-Free / Min. EtOHSolvent-free improves "Green" score.
Yield (Isolated) 82%68%Thermodynamic method (A) drives completion better.
Purity (HPLC) >98% (after wash)92% (requires recrystallization)MW can generate thermal byproducts.
Scalability High (up to kg)Low (mg to g)Limited by MW vessel size.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete urea formation.Ensure pH is acidic during urea step (HCl addition) to protonate amine, but not so acidic that Cyanate decomposes.
Ring Opening Acid sensitivity of cyclopropyl.Avoid strong Lewis acids (e.g., AlCl3). Use Bronsted acids (HCl) only during workup and keep temperature <50°C during acidification.
O-Alkylation Competition during substitution.Ensure thermodynamic control (Reflux). O-alkylated products are often kinetic but rearrange to N-alkylated forms under heat.

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific cyclopropyl-uracil target.

DecisionTree Figure 2: Experimental decision matrix for protocol selection. Start Start: Select Target Cyclopropyl-Uracil IsScale Is Scale > 5 grams? Start->IsScale IsAcidSens Is the scaffold Acid/Heat Sensitive? IsScale->IsAcidSens No ProtoA Use Protocol A (Benchtop Reflux) IsScale->ProtoA Yes IsAcidSens->ProtoA No (Maximize Yield) ProtoB Use Protocol B (Microwave) IsAcidSens->ProtoB Yes (Minimize heat exposure)

References

  • General Barbiturate/Uracil Synthesis

    • Organic Syntheses, Coll.[2] Vol. 2, p.60 (1943); Vol. 12, p.8 (1932). "Barbituric Acid."[1][2][4][5][6]

    • Source:

  • HEPT Analogue Synthesis (Bioactive Context)

    • Danel, K. et al. "Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents." Journal of Medicinal Chemistry, 1996.
    • Source:

  • Microwave Assisted Synthesis

    • Mojtahedi, M. M., et al. "Microwave Promoted Efficient Synthesis of Substituted Uracils and Thiouracils Under Solvent-Free Conditions."[7] Journal of Chemical Research, 2000.[7]

    • Source:

  • Cyclopropylamine Handling & Scalability

    • Wessig, P. et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2012.
    • Source:

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 3-Cyclopropyldihydropyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Cyclopropyldihydropyrimidines (DHPMs) and their pyrimidine precursors are critical pharmacophores in the development of HMG-CoA reductase inhibitors (statins) and next-generation antiviral agents. The cyclopropyl moiety serves as a metabolic stabilizer and a rigid hydrophobic anchor. However, its incorporation presents a severe synthetic bottleneck: Cyclopropyl rings are thermodynamically unstable (strain energy ~27.5 kcal/mol) and prone to hydrogenolytic ring-opening (HRO) under standard catalytic hydrogenation conditions.

This guide details protocols for the chemoselective reduction of functional groups (alkenes, nitro, nitriles) attached to the 3-cyclopropyldihydropyrimidine core. The objective is to achieve quantitative reduction of the target functionality while strictly preserving the cyclopropyl ring and the dihydropyrimidine unsaturation pattern.

The Chemoselectivity Challenge

The reduction of a precursor (e.g., Compound A in Figure 1) involves competing pathways. Standard Palladium on Carbon (Pd/C) often catalyzes Pathway 2 (Ring Opening), rendering the batch useless.

G Precursor Precursor (Alkene-Sidechain-3-Cyclopropyl-DHPM) Target Target Product (Alkane-Sidechain-3-Cyclopropyl-DHPM) Precursor->Target Pathway 1: Desired (Pt/C or Poisoned Pd) Impurity Impurity (Ring Opened) (n-Propyl-DHPM) Precursor->Impurity Pathway 2: HRO (Standard Pd/C, Acidic) OverReduced Impurity (Over-reduced) (Tetrahydropyrimidine) Target->OverReduced Pathway 3: Over-reduction (High Pressure/Temp)

Figure 1: Competing reaction pathways during the hydrogenation of cyclopropyl-DHPM precursors. Pathway 1 is the exclusive goal of this application note.

Catalyst Selection Matrix

The choice of catalyst is the single determinant of success. Palladium is generally too active for cyclopropyl preservation unless poisoned. Platinum and Rhodium are preferred.

Catalyst SystemActivity (Alkene)Cyclopropyl PreservationRisk ProfileRecommended Application
5% Pt/C (Sulfided) HighExcellent LowPrimary Recommendation. Best for nitro/alkene reduction without HRO.
PtO₂ (Adam's Cat.) ModerateGoodModerateUse for clean alkene reduction in neutral solvents.
5% Pd/C (Unpoisoned) Very HighPoor Critical Avoid. Causes rapid ring opening (HRO) to n-propyl derivatives.
Pd/CaCO₃ + Pb (Lindlar) LowVery HighLowUse only for semi-hydrogenation (alkyne to alkene).
Rh/Al₂O₃ ModerateExcellentLowAlternative if Pt/C fails; minimizes aromatic ring reduction.

Detailed Experimental Protocols

Protocol A: Reduction of Exocyclic Alkenes (Vinyl/Allyl Groups)

Target: Saturation of side-chain C=C bonds without affecting the N3-cyclopropyl group or the C5-C6 DHPM double bond.

Rationale: Platinum on carbon (Pt/C) is selected over Palladium. Pt has a lower affinity for C-C bond insertion (required for cyclopropyl opening) compared to Pd, while maintaining high activity for olefin saturation.

Materials:
  • Substrate: 3-Cyclopropyl-DHPM alkene precursor (10 mmol)

  • Catalyst: 5% Pt/C (sulfided type preferred for higher selectivity), 300 mg (3 wt% loading).

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Note: Avoid Methanol/Ethanol if possible, as protic solvents can accelerate HRO.

  • Base Additive: Triethylamine (Et₃N), 0.1 eq. (Optional but recommended to scavenge trace acidity).

Step-by-Step Procedure:
  • Inerting: Charge the reaction vessel (autoclave or heavy-walled glass bottle) with the substrate and catalyst. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed EtOAc (10 mL/g substrate) via syringe under Argon flow. Add Et₃N (0.1 eq) if the substrate is acid-sensitive.

  • Hydrogenation:

    • Purge the vessel with Hydrogen gas (H₂) for 5 minutes (bubbling or vacuum/fill cycles).

    • Set internal pressure to 1 atm (balloon) or max 3 bar (45 psi) . Warning: Pressures >5 bar significantly increase the risk of ring opening.

    • Stir vigorously (1000 rpm) at 20–25°C . Do not heat.

  • Monitoring: Monitor via HPLC or UPLC every 30 minutes. Look for the disappearance of the alkene peak.

    • Quality Check: If an impurity peak at M+2 (ring opened) appears >1%, stop reaction immediately.

  • Work-up:

    • Filter the mixture through a pad of Celite® 545 to remove the catalyst.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure (<40°C).

Protocol B: Nitro Group Reduction to Aniline

Target: Reduction of an aryl nitro group on the DHPM scaffold to an amine.

Rationale: Nitro reduction is highly exothermic. Localized heating on the catalyst surface can trigger cyclopropyl ring opening. We utilize a Vanadium-doped Platinum catalyst or Sulfided Pt/C , which suppresses hydrogenolysis activity.

Materials:
  • Substrate: Nitro-aryl-3-cyclopropyl-DHPM (10 mmol)

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum), 5 wt% loading.

  • Solvent: THF/Isopropanol (1:1).

  • Pressure: 5 bar (75 psi).

Step-by-Step Procedure:
  • Preparation: Dissolve substrate in THF/IPA mixture. The concentration should not exceed 0.2 M to manage exotherm.

  • Catalyst Loading: Under Argon, add the sulfided Pt/C catalyst.

  • Reaction:

    • Pressurize to 5 bar H₂.

    • Temperature Control (Critical): Maintain temperature between 20°C and 30°C . Use an external cooling jacket if necessary.

    • Note: A spike in temperature >40°C is the primary cause of cyclopropyl failure in this protocol.

  • Completion: Reaction is typically complete in 2–4 hours.

  • Work-up: Filter over Celite. If the amine product is sensitive to oxidation, store under Nitrogen or convert immediately to a salt (e.g., HCl salt) for stability.

Analytical Validation & Troubleshooting

Self-Validating the Protocol

Trust but verify. The following HPLC signatures confirm the integrity of the cyclopropyl ring.

ComponentMass Spec (ESI)NMR Signature (¹H)
Intact Product [M+H]⁺δ 0.5–1.0 ppm (m, 4H) - Distinctive high-field multiplets for cyclopropyl methylene protons.
Ring-Opened Impurity [M+H]⁺ + 2 DaLoss of 0.5–1.0 ppm signals. Appearance of methyl triplet (~0.9 ppm) and methylene multiplets (1.2–1.5 ppm) typical of an n-propyl group.
Troubleshooting Table
ProblemRoot CauseCorrective Action
Ring Opening (>5%) Catalyst too active (Pd).Switch to Pt/C (sulfided).
Acidity in solvent.Add 1% Triethylamine or Pyridine to the solvent.
Temperature too high.Ensure T < 30°C.
Stalled Reaction Catalyst poisoning (S/N).Increase catalyst loading to 10 wt%.
Steric hindrance.Switch solvent to THF to improve solubility; increase pressure to 5 bar (monitor closely).
Over-reduction (DHPM → THPM) Reaction time too long.Stop reaction at 98% conversion; do not chase the last 2%.

Mechanistic Insight: The "Adsorption Geometry" Effect

Why does Platinum preserve the ring better than Palladium?

  • Adsorption Mode: Palladium binds olefins and strained rings strongly via

    
    -backbonding. The cyclopropyl ring, having significant 
    
    
    
    -character (Walsh orbitals), binds flat against the Pd surface, facilitating C-C bond cleavage.
  • Platinum Behavior: Platinum generally favors a weaker interaction with the cyclopropyl orbitals compared to the alkene

    
    -system. By using sulfided  variants, we electronically modify the catalyst surface, poisoning the high-energy sites responsible for hydrogenolysis while leaving the sites active for alkene hydrogenation available.
    

Mechanism cluster_Pd Palladium Surface (High Risk) cluster_Pt Platinum/Sulfided Surface (Safe) Step1 Strong Adsorption of Cyclopropyl Ring Step2 C-C Bond Insertion Step1->Step2 Step3 Ring Opening (n-Propyl) Step2->Step3 StepA Preferential Adsorption of Alkene StepC Selective Alkene Reduction StepA->StepC StepB Weak/No Interaction with Cyclopropyl StepB->StepC Ring Preserved

Figure 2: Mechanistic differentiation between Pd and Pt surfaces regarding cyclopropyl adsorption.

References

  • Poulter, S. R., & Heathcock, C. H. (1968).[1][2] Catalytic hydrogenation of cyclopropyl alkenes. Tetrahedron Letters, 9(51), 5339-5342. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Yu, J., et al. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.[1][3][4] Master Organic Chemistry. Link

  • Teschner, D., et al. (2008). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase.[5] Angewandte Chemie, 120(48), 9414-9418. Link

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link

  • Hardunou, R. A., & Mineyeva, I. V. (2025).[6] Synthesis of new 3,4-dihydropyrimidin-2(1H)-ones: optimisation of synthesis conditions. Advanced Targets in Biomedicine, 1(2), 89-105.[6] Link

Disclaimer: These protocols involve the use of hydrogen gas at pressure, which presents explosion hazards. All work must be conducted in a suitable fume hood behind blast shields by trained personnel.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Route Selection & Regiochemistry

Before addressing yield, we must verify the synthetic pathway. The most common cause of failure in synthesizing 3-substituted dihydropyrimidine-2,4-diones (dihydrouracils) is the inadvertent synthesis of the 1-substituted isomer.

The Regioselectivity Trap
  • Route A (The "Commodity" Route): Reaction of Cyclopropylamine with Acrylic Acid/Ester followed by Urea formation.

    • Outcome: Predominantly yields 1-cyclopropyl-dihydrouracil .

    • Mechanism:[1][2][3][4] The amine attacks the acrylic tail first, becoming the N1 nitrogen (distal to the carbonyls in the final ring).

  • Route B (The "High-Fidelity" Route): Reaction of

    
    -Alanine Ethyl Ester  with Cyclopropyl Isocyanate .
    
    • Outcome: Selectively yields 3-cyclopropyl-dihydrouracil .

    • Mechanism:[1][2][3][4] The isocyanate nitrogen becomes N3 (flanked by carbonyls).

Recommendation: This guide focuses on Route B (Isocyanate Route) as it is the only reliable method for securing the cyclopropyl group at the N3 position without complex protecting group strategies.

Optimized Protocol: The Isocyanate Pathway

This protocol minimizes side reactions (polymerization) and protects the acid-sensitive cyclopropyl ring.

Step 1: Urea Intermediate Formation

Reaction:


-Alanine Ethyl Ester 

HCl + Cyclopropyl Isocyanate

Urea Intermediate
  • Free Basing: Suspend

    
    -alanine ethyl ester hydrochloride (1.0 eq) in DCM. Add Triethylamine (1.1 eq) at 0°C to liberate the amine.
    
  • Addition: Add Cyclopropyl Isocyanate (1.05 eq) dropwise at 0–5°C.

    • Critical Control: Maintain temperature

      
       to prevent isocyanate polymerization.
      
  • Workup: Wash with dilute citric acid (pH 5) to remove TEA. Do not use strong acid.

Step 2: Cyclization (The Critical Step)

Reaction: Urea Intermediate


 3-Cyclopropyl-dihydrouracil
  • Standard Method (Acidic): Reflux in HCl/EtOH. (NOT RECOMMENDED)

    • Risk:[5] Strong mineral acids can open the cyclopropyl ring (forming allyl/propyl impurities).

  • Optimized Method (Basic): Sodium Ethoxide (NaOEt) in Ethanol.

    • Procedure: Dissolve intermediate in dry EtOH. Add NaOEt (0.5–1.0 eq) at room temperature. Stir 2–4 hours.

    • Quench: Neutralize with stoichiometric Acetic Acid before evaporation.

Visualizing the Pathway

G Start Beta-Alanine Ethyl Ester (HCl Salt) Base Free Base (TEA/DCM) Start->Base Neutralization Urea Acyclic Urea Intermediate (Stable) Base->Urea + Iso (0°C) Iso Cyclopropyl Isocyanate Iso->Urea SubGraph_Acid Acid Cyclization (HCl/Reflux) Urea->SubGraph_Acid High Risk SubGraph_Base Base Cyclization (NaOEt/EtOH) Urea->SubGraph_Base Recommended Prod_RingOpen Ring-Opened Impurity (Propyl/Allyl derivatives) SubGraph_Acid->Prod_RingOpen Ring Cleavage Prod_Target Target: 3-Cyclopropyl- dihydropyrimidine-2,4-dione SubGraph_Base->Prod_Target Intramolecular Alkylation

Figure 1: Reaction pathway comparison highlighting the risk of acid-catalyzed ring opening versus the stability of base-mediated cyclization.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Urea Formation)
SymptomProbable CauseCorrective Action
White precipitate forms immediately Polymerization of isocyanate due to moisture.Ensure DCM is anhydrous. Dry glassware at 120°C. Use a nitrogen blanket.
Incomplete conversion HCl salt not fully neutralized.Ensure TEA is added before the isocyanate. Check pH of the suspension (should be basic, pH >8 on wet paper).
Oily/Gum product Residual Triethylamine Hydrochloride.The urea intermediate is often an oil. Wash thoroughly with water or dilute citric acid to remove salts. Do not distill (thermal degradation risk).
Issue 2: Cyclization Failure or Impurities
SymptomProbable CauseCorrective Action
NMR shows loss of cyclopropyl protons (0.5-1.0 ppm) Acid-catalyzed Ring Opening. You likely used HCl or H2SO4 for cyclization.Switch to Base-Catalyzed Cyclization (NaOEt/EtOH). Cyclopropyl groups are stable to base but sensitive to carbocation-generating acids.
Product is the wrong isomer (1-cyclopropyl) Wrong Starting Materials. You reacted Cyclopropylamine with Acrylic derivatives.Switch to the

-Alanine + Isocyanate
route. The acrylic acid route favors N1-substitution.
Hydrolysis of Ester (Acid formation) Water present during base cyclization (Saponification).Use anhydrous EtOH. If saponification occurs (formation of Urea-Acid), you must use a coupling agent (EDC/NHS) to close the ring, which is less efficient.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclopropylamine and 3-Chloropropionyl Chloride instead? A: This is risky for N3 selectivity. Reacting cyclopropylamine with 3-chloropropionyl chloride typically yields the amide (


-cyclopropyl-3-chloropropanamide). Cyclizing this amide requires a carbonyl source (like phosgene or CDI) to form the urea linkage inside the ring. It is a valid route but often requires harsher conditions (high heat) which may jeopardize the cyclopropyl ring. The isocyanate route builds the urea under mild conditions first.

Q: My cyclopropyl ring is opening even with mild acid. Why? A: Cyclopropyl groups act as "sigma-donors," stabilizing adjacent positive charges (similar to a double bond). Any protonation of the urea carbonyls can facilitate ring opening if the temperature is high. If you must use acid, use Acetic Acid in refluxing toluene, not mineral acids like HCl.

Q: How do I purify the final dione? A: 3-Cyclopropyldihydrouracils are often crystalline solids.

  • Evaporate the reaction solvent (EtOH).

  • Redissolve in minimal DCM/Ethyl Acetate.

  • Precipitate with Hexanes or Ether.

  • Note: They are quite polar; if column chromatography is needed, use 5–10% MeOH in DCM.

References

  • Cyclopropyl Group Stability

    • Rappoport, Z. (Ed.).[6] (1987). The Chemistry of the Cyclopropyl Group. Wiley. (Explains the sensitivity of cyclopropyl rings to acid-catalyzed ring opening via carbocation intermediates).

    • BenchChem Technical Support.[5] "Preserving Cyclopropane Integrity in Chemical Reactions." Link

  • Regioselectivity of Dihydrouracil Synthesis

    • Martínez-Gómez, A. I., et al. (2012).[2] "New biocatalytic route for the production of enantioenriched

      
      -alanine derivatives starting from 5- and 6-monosubstituted dihydrouracils."[1][2] Process Biochemistry, 47(12), 2090–2096.[1] (Discusses the structural isomers of dihydrouracils and their synthesis). 
      
  • Isocyanate-Amino Acid Ester Chemistry

    • Tsai, J. H., et al. (2002).[7] "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, 78, 220.[7] (Provides the foundational chemistry for reacting amino acid esters with isocyanate precursors, validating the urea formation step).

  • General Biginelli & Dihydropyrimidine Synthesis (Contextual)

    • Chemical Methodologies.[3] "Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst." (General context on the synthesis of the dihydropyrimidine core, though often focused on the 4-aryl derivatives).

Sources

Technical Support Center: Solvent Optimization for 3-Cyclopropyldihydropyrimidine Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-DHPM-CYC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Recrystallizing 3-Cyclopropyldihydropyrimidine derivatives presents a unique paradox in process chemistry. The dihydropyrimidine (DHPM) core is polar and capable of significant hydrogen bonding, while the cyclopropyl moiety introduces lipophilicity and conformational rigidity.

This amphiphilic nature often leads to the dreaded "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than clean crystallization. Furthermore, the cyclopropyl ring is acid-sensitive; aggressive thermal or acidic conditions can trigger ring-opening decomposition.

This guide moves beyond basic solvent lists to provide a mechanistic approach to solvent selection, specifically engineered to suppress oiling out and maximize polymorphic purity.

Module 1: The Solvent Selection Matrix

The Physiochemical Logic

You cannot treat this molecule like a standard aromatic. The cyclopropyl group lowers the lattice energy relative to a phenyl analog, often dropping the melting point close to the boiling point of common solvents.

  • The Core (DHPM): Requires polar protic or aprotic solvents for dissolution.

  • The Tail (Cyclopropyl): Requires non-polar anti-solvents to drive yield but risks oiling out if the polarity gap is too wide.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Risk ProfileBest For
Binary A Ethanol (EtOH) Water 1:0.5 to 1:2High (Oiling Out)High polarity impurities; Inorganic salt removal.
Binary B Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:5LowStandard purification; Lipophilic impurity purging.
Binary C Isopropanol (IPA) None (Cooling only) N/AMediumPolymorph control; avoiding anti-solvent shock.
Ternary MeOH / DCM IPE (Diisopropyl Ether) VariableMediumHighly soluble crude material that oils out in alcohols.

CRITICAL WARNING: Avoid strong acidic solvents (e.g., Acetic Acid at high temps) or strong mineral acids. The cyclopropyl ring is susceptible to acid-catalyzed ring opening, which will degrade your API into an acyclic alkene derivative.

Module 2: Visualizing the Decision Process

The following decision tree guides you through the solvent selection process based on your specific observation of the crude material.

SolventSelection Start Start: Analyze Crude Material SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddHeptane Add n-Heptane (Anti-solvent) at Reflux Soluble->AddHeptane Yes TryPolar Try EtOH or MeOH Soluble->TryPolar No OilCheck Does it Oil Out? AddHeptane->OilCheck SuccessA Cool Slowly -> Filter (System: EtOAc/Heptane) OilCheck->SuccessA No (Crystals Form) FailOil Oiling Out Observed OilCheck->FailOil Yes (Droplets Form) SwitchSolvent Switch to IPA (Cooling Crystallization) FailOil->SwitchSolvent SeedProtocol Apply Seeding Protocol (See Module 3) SwitchSolvent->SeedProtocol AddWater Add Water dropwise (High Risk of Oiling) TryPolar->AddWater AddWater->SeedProtocol

Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility and oiling-out behavior.

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool your solution, and instead of white needles, you see distinct liquid droplets at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS).[1]

The Mechanism: For 3-Cyclopropyldihydropyrimidines, the metastable zone width (MSZW) is often narrow. If the temperature where the solution becomes immiscible (LLPS boundary) is higher than the temperature where crystals naturally nucleate, the oil phase forms first.

The Fix (Protocol):

  • Re-dissolve: Heat the mixture back to a clear solution (T_clear).

  • Shift the Composition: Add 5-10% more of the dissolving solvent (e.g., more Ethanol). This shifts the system away from the LLPS boundary.

  • Seeding (The Golden Rule):

    • Cool to T_clear - 2°C.

    • Add 0.5 wt% pure seed crystals .

    • Why? Seeding bypasses the energy barrier for nucleation, allowing crystallization to occur before the solution hits the oiling-out temperature.

  • Slow Cooling: Ramp down at 0.1°C/min. Fast cooling promotes oiling.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product purity is stuck at 95% even after recrystallization. The impurity is a des-cyclopropyl analog. How do I remove it?

A: This is a "structural analog" impurity. Standard recrystallization often fails because the impurity co-crystallizes.

  • Solution: Switch to a Reslurry (Swish) Technique .

  • Protocol: Suspend the solid in a solvent where it has low solubility but the impurity has high solubility (e.g., cold Methyl tert-butyl ether (MTBE) or Toluene). Stir for 12-24 hours. The dynamic equilibrium will leach the impurity out of the crystal lattice without dissolving the bulk product.

Q2: I see decomposition after recrystallizing from hot acetic acid.

A: As noted in the Executive Summary, the cyclopropyl ring is acid-sensitive.

  • Root Cause: Acid-catalyzed ring opening or rearrangement of the dihydropyrimidine core.

  • Correction: Avoid acidic solvents. If pH adjustment is needed, use weak buffers. If you must use an acidic modifier, ensure the temperature stays below 40°C and quench immediately.

Q3: The crystals are too fine (clogging the filter). How do I grow larger crystals?

A: Fine crystals indicate nucleation rates that are too high (crashing out).

  • Correction:

    • Reduce Anti-solvent Addition Rate: Add Heptane over 2 hours, not 20 minutes.

    • Temperature Cycling: Oscillate the temperature (e.g., Heat to 50°C, cool to 40°C, heat to 45°C, cool to 20°C). This "Ostwald Ripening" dissolves small fines and deposits them onto larger crystals.

References

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General principles of solvent selection and oiling out).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Physiochemical properties of the cyclopropyl group).

  • Kappe, C. O. (2000). Biologically active dihydropyrimidines of the Biginelli-type—a survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052. (Solubility and stability of DHPMs).

  • Veverka, M. (2013). Cocktail-Solvent Screening to Enhance Solubility and Crystal Yield. Pharmaceutical Technology. (Methodology for binary/ternary solvent screening).

Sources

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility challenges with 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving the desired concentration of this compound in aqueous media. We will explore systematic troubleshooting approaches and provide detailed protocols to enhance the solubility of this and other poorly soluble pyrimidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am unable to dissolve 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione in my aqueous buffer. What should be my initial steps?

A1: Initial difficulties in dissolving a novel compound like 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione in aqueous buffers are common, especially with heterocyclic structures which can exhibit poor water solubility. Before exploring advanced solubilization techniques, it is crucial to perform some preliminary checks and characterizations.

Initial Troubleshooting Workflow:

start Compound Insoluble in Aqueous Buffer step1 Verify Compound Purity and Integrity (e.g., LC-MS, NMR) start->step1 step2 Perform Visual Inspection (Check for particulates, precipitation) step1->step2 step3 Attempt Gentle Heating and Sonication (Up to 40°C, short duration) step2->step3 step4 Determine Preliminary Aqueous Solubility (Shake-flask method) step3->step4 step5 Proceed to Systematic Solubility Enhancement Techniques step4->step5

Caption: Initial troubleshooting workflow for solubility issues.

Causality Behind Experimental Choices:

  • Purity Verification: Impurities can significantly impact the solubility of a compound. Verifying the purity ensures that you are working with the correct molecule and that insolubility is an intrinsic property.

  • Physical Manipulation: Gentle heating can overcome kinetic barriers to dissolution, while sonication can break down particle agglomerates, increasing the surface area for dissolution.[1]

  • Baseline Solubility: Establishing a baseline aqueous solubility is critical for quantitatively assessing the effectiveness of any enhancement technique you employ later.

Q2: How can pH modification be used to improve the solubility of my compound?

A2: The solubility of ionizable compounds is often dependent on the pH of the solution.[2][3] For a molecule like 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione, which contains acidic protons on the pyrimidine ring, altering the pH can significantly increase its solubility. By adjusting the pH above the compound's pKa, you can deprotonate it, forming a more soluble salt.[4]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved compound at each pH.

  • Plot the data: Plot solubility (e.g., in µg/mL) versus pH to generate a pH-solubility profile.

Data Presentation: Expected pH-Solubility Profile

pHSolubility (µg/mL)
2.0< 1
4.0< 1
6.05
7.415
8.050
9.0200
10.0>500
This is an example table. Actual values must be determined experimentally.

Incorporating a pH-modifying agent into your formulation can create a microenvironment with a suitable pH for improved solubility.[5]

Q3: What are co-solvents, and how can they be used to dissolve my compound?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[6][7][8] This process, known as co-solvency, works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[6][9]

Mechanism of Co-solvency:

cluster_0 Aqueous Medium cluster_1 Aqueous Medium with Co-solvent A Poorly Soluble Compound (Hydrophobic) B Water Molecules (High Polarity) A->B High Interfacial Tension (Insolubility) C Poorly Soluble Compound D Water + Co-solvent Mixture (Reduced Polarity) C->D Reduced Interfacial Tension (Increased Solubility)

Caption: Mechanism of co-solvency for solubility enhancement.

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Choose several pharmaceutically acceptable co-solvents to screen.

  • Prepare stock solutions: Prepare a high-concentration stock solution of your compound in each co-solvent (e.g., 10 mg/mL in 100% DMSO).

  • Titrate into aqueous buffer: Gradually add the stock solution to your aqueous buffer while vortexing. Observe for any signs of precipitation.

  • Determine the maximum tolerated concentration: The highest concentration of the compound that remains in solution is the solubility in that co-solvent/buffer mixture.

  • Optimize the co-solvent percentage: For the most promising co-solvents, test different percentages (e.g., 5%, 10%, 20%) in your aqueous buffer to find the optimal ratio that maximizes solubility while minimizing the concentration of the organic solvent.

Data Presentation: Common Co-solvents for Formulation

Co-solventTypical Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing power, but can have cellular effects.
Ethanol5-20%Commonly used, but can cause protein precipitation at high concentrations.
Propylene Glycol (PG)10-40%A viscous co-solvent often used in parenteral formulations.[7]
Polyethylene Glycol 400 (PEG 400)10-50%A non-toxic and widely used co-solvent for oral and parenteral formulations.[8][10]
Glycerol10-30%A viscous and non-toxic co-solvent.[7]
Q4: Can surfactants improve the solubility of my compound?

A4: Yes, surfactants can significantly enhance the solubility of poorly soluble drugs.[11] Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[12] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where a poorly soluble compound can be encapsulated, thereby increasing its apparent solubility in the aqueous medium.[13][14]

Experimental Protocol: Surfactant-based Solubilization

  • Select surfactants: Choose a few non-ionic surfactants that are common in pharmaceutical formulations.

  • Prepare surfactant solutions: Prepare a series of solutions of each surfactant in your aqueous buffer at concentrations above their CMC.

  • Add excess compound: Add an excess of your compound to each surfactant solution.

  • Equilibrate: Agitate the samples for 24-48 hours at a constant temperature.

  • Separate and quantify: Centrifuge or filter the samples and analyze the supernatant to determine the compound's solubility.

  • Optimize surfactant concentration: Test a range of concentrations for the most effective surfactant to find the lowest concentration that provides the desired solubility.

Data Presentation: Common Surfactants for Solubilization

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80)Non-ionic0.1 - 2%
Polysorbate 20 (Tween® 20)Non-ionic0.1 - 2%
Cremophor® ELNon-ionic0.5 - 5%
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%
Note: Ionic surfactants like SDS can be denaturing to proteins and may not be suitable for all applications.[13]
Q5: How do cyclodextrins work to enhance solubility, and how can I use them?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[15] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules, like your compound, within their central cavity, forming an inclusion complex.[16][17] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous media, thereby increasing the overall solubility of the guest molecule.[18][19]

Experimental Protocol: Cyclodextrin Complexation

  • Select cyclodextrins: Choose a few types of cyclodextrins to screen. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and safety profile.[18]

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of each cyclodextrin.

  • Add excess compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Agitate the samples for 24-72 hours.

  • Separate and quantify: Centrifuge or filter the samples and analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.

  • Phase-solubility diagram: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.

Data Presentation: Common Cyclodextrins for Pharmaceutical Use

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and well-established safety profile.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can enhance the solubility of ionizable compounds.

References

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 93(8), 1871-1894. [Link]

  • Vemula, V. R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. [Link]

  • Fenyvesi, É., & Szente, L. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ScienceDirect. (2025, July 31). Solubilization by surfactants: Significance and symbolism. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Journal of Molecular Liquids. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

  • Journal of Molecular Liquids. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. [Link]

  • Journal of Advanced Pharmaceutical Technology & Research. (2011). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Molecules. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Impact Factor. (2024, November 9). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. [Link]

  • AAPS PharmSciTech. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. [Link]

Sources

Minimizing ring-opening side reactions in cyclopropyl dihydropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ring-Opening Side Reactions in Cyclopropyl Dihydropyrimidine Synthesis Ticket ID: #DHPM-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Diagnostic

The Core Conflict: The Biginelli reaction is inherently acid-catalyzed. However, the cyclopropyl group is highly susceptible to acid-catalyzed ring opening (homoconjugate addition) due to its significant ring strain (~27.5 kcal/mol).

If you are observing low yields, complex mixtures, or mass spectra showing M+18 (hydration) or M+36/38 (hydrohalogenation), your reaction conditions are likely cleaving the cyclopropane ring.

Quick Diagnostic: Is Your Ring Opening?

Use this decision matrix to interpret your crude LC-MS data before proceeding.

DiagnosticTree Start Analyze Crude LC-MS MassCheck Observe Mass Shift? Start->MassCheck Target Mass = Expected (M+H) Ring Intact MassCheck->Target No Shift Plus18 Mass = M + 18 (M+H2O) Hydration Opening MassCheck->Plus18 +18 Da PlusAcid Mass = M + 36/38 (M+HCl) Halogenation Opening MassCheck->PlusAcid +36/38 Da Minus2 Mass = M - 2 Oxidation/Aromatization MassCheck->Minus2 -2 Da

Figure 1: Diagnostic decision tree for identifying cyclopropyl failure modes via Mass Spectrometry.

Technical Troubleshooting & FAQs

Q1: Why does the cyclopropyl ring open during the Biginelli reaction?

The Mechanism of Failure: Standard Biginelli protocols often use strong mineral acids (HCl, H₂SO₄) or protic solvents (EtOH) at reflux.

  • Protonation: The acid protonates the cyclopropyl ketone/aldehyde or the intermediate iminium ion.

  • Carbocation Formation: The strain release drives the ring opening, forming a stabilized carbocation (often homoallylic).

  • Nucleophilic Trapping: The solvent (EtOH/H₂O) or the counter-ion (Cl⁻) attacks the carbocation, resulting in linear side products.

Q2: Which catalyst system preserves the cyclopropyl moiety?

Recommendation: Switch from Brønsted acids to Lanthanide Triflates or Indium(III) Chloride .

  • Gold Standard: Ytterbium(III) Triflate [Yb(OTf)₃] .

    • Why: It acts as a water-tolerant Lewis acid that coordinates to the carbonyl oxygen, activating it for nucleophilic attack without generating a high concentration of free protons that trigger ring opening.

  • Alternative: Europium(III) Chloride [EuCl₃[1]·6H₂O] .

    • Why: Specifically cited in literature for synthesizing cyclopropyl-containing DHPMs with high chemoselectivity.

Catalyst Performance Comparison:

Catalyst SystemAcidity TypeCyclopropyl StabilityTypical YieldRisk Level
HCl / EtOH Strong BrønstedCritical Failure < 30%High
p-TsOH Strong BrønstedPoor40-50%High
InCl₃ / MeCN Mild LewisGood75-85%Low
Yb(OTf)₃ / Solvent-Free Mild Lewis Excellent 85-95% Minimal
Q3: How do I manage reaction temperature and solvent?

Kinetic vs. Thermodynamic Control:

  • Solvent: Avoid nucleophilic protic solvents (Ethanol/Methanol) if ring opening is observed. Use Acetonitrile (MeCN) or Solvent-Free conditions. This removes the nucleophile (ROH) that traps the ring-opened carbocation.

  • Temperature: Use Microwave Irradiation (MW) . MW synthesis (100–120°C for 10–20 mins) is superior to prolonged reflux. The short reaction time prevents the slower, thermodynamic ring-opening side reaction.

Mechanistic Visualization

Understanding the competition between the desired Biginelli pathway and the undesired Ring Opening (homoconjugate addition) is crucial.

ReactionPathways cluster_Biginelli Pathway A: Desired Biginelli (Lewis Acid) cluster_SideReaction Pathway B: Ring Opening (Brønsted Acid) Substrates Cyclopropyl Aldehyde + Urea + 1,3-Dicarbonyl Iminium N-Acyliminium Ion (Cyclopropyl Intact) Substrates->Iminium Attack Enol Attack Iminium->Attack Yb(OTf)3 Protonation Ring Protonation Iminium->Protonation H+ (XS) Cyclization Cyclization & Dehydration Attack->Cyclization Product Cyclopropyl-DHPM Cyclization->Product Carbocation Linear Carbocation Protonation->Carbocation SideProduct Linear Alkene/Alcohol Carbocation->SideProduct

Figure 2: Mechanistic competition. Pathway A (Green) is favored by Lewis Acids.[2] Pathway B (Red) is triggered by excess protons.

Validated Experimental Protocol

Method: Solvent-Free Yb(OTf)₃ Catalyzed Synthesis Objective: Synthesis of 4-cyclopropyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents
  • Cyclopropanecarbaldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)[3]

  • Urea (1.5 mmol)[3]

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%, ~31 mg)

Step-by-Step Workflow
  • Mixing: In a 10 mL microwave process vial (or round bottom flask), combine the aldehyde, ethyl acetoacetate, and urea.

  • Catalyst Addition: Add Yb(OTf)₃ (5 mol%).[2] Do not add solvent.

  • Reaction:

    • Option A (Microwave - Recommended): Seal the vial and irradiate at 100°C for 10 minutes (max power 150W).

    • Option B (Thermal): Heat the neat mixture in an oil bath at 100°C for 45-60 minutes . The mixture will melt and become a homogeneous liquid.

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aldehyde.

  • Work-up (Self-Validating Step):

    • Cool the mixture to room temperature. It will solidify.

    • Add cold water (5 mL). The product (DHPM) is usually insoluble in water, while unreacted urea and the catalyst are soluble.

    • Filter the solid.

    • Wash with cold ethanol (small portion) or recrystallize from hot ethanol if necessary.

  • Catalyst Recovery: The aqueous filtrate containing Yb(OTf)₃ can be evaporated and the catalyst reused (optional).

Why this works:
  • Solvent-Free: Eliminates the nucleophilic solvent that could trap a ring-opened intermediate.

  • Yb(OTf)₃: Activates the carbonyl via coordination rather than protonation, keeping the pH neutral/mild.

  • Stoichiometry: Excess urea (1.5 eq) drives the equilibrium toward the product without adding acidity.

References

  • Kappe, C. O. (1993).[4] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5] Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. Link

  • Hardunou, R. A., & Mineyeva, I. V. (2025).[1] Synthesis of new 3,4-dihydropyrimidin-2(1H)-ones: optimisation of synthesis conditions... using europium(III) chloride hexahydrate.[1] Advanced Targets in Biomedicine, 1(2), 89—105.[1] Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[5] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones... An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. Link

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Interpretation of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (hereafter 3-CP-DHU ) represents a critical scaffold in medicinal chemistry, often utilized to introduce conformational restriction into the N3 position of the dihydrouracil core. Unlike its open-chain analogs (e.g., N-isopropyl or N-propyl), the cyclopropyl moiety imparts unique electronic properties due to Walsh orbital interactions and magnetic anisotropy.

This guide provides a rigorous spectral analysis of 3-CP-DHU, comparing it directly with 3-Isopropyldihydropyrimidine-2,4(1H,3H)-dione (3-iPr-DHU) . The comparison highlights how the cyclopropyl group's rigidity and ring current effects serve as superior diagnostic markers for structural validation in complex mixtures.

Key Comparative Advantages
Feature3-Cyclopropyl Analog (3-CP-DHU)3-Isopropyl Analog (3-iPr-DHU)
Diagnostic Resolution High: Cyclopropyl protons appear in the unique high-field region (0.5–1.0 ppm), devoid of spectral overlap.Moderate: Methyl doublets (~1.1 ppm) often overlap with other aliphatic signals.
Conformational Insight Rigid: Ring current anisotropy splits C5/C6 multiplets, revealing ring puckering.Flexible: Rapid rotation averages signals, masking subtle conformational preferences.
Electronic Feedback Donating: Cyclopropyl acts as a

-donor, shielding the N3 nucleus.
Inductive: Standard alkyl inductive (+I) effect only.

Experimental Protocol

To ensure reproducibility and accurate detection of exchangeable protons, the following protocol is recommended.

Sample Preparation[4]
  • Solvent: DMSO-d6 (99.8% D) is the gold standard.

    • Reasoning: Chloroform-d (

      
      ) often facilitates rapid exchange of the N1-H proton, causing signal broadening or disappearance. DMSO-d6 forms hydrogen bonds with N1-H, sharpening the signal and slowing exchange.
      
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Higher temperatures may be used to coalesce ring conformers if C5/C6 broadening is observed.

Instrument Parameters
  • 1H Frequency: Minimum 400 MHz (600 MHz recommended for resolving AA'BB' systems in the dihydrouracil ring).

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the N-H signal.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to allow full relaxation of the rigid cyclopropyl protons, which often have longer 
    
    
    
    times than alkyl chains.

Comparative 1H NMR Interpretation

The 1H NMR spectrum of 3-CP-DHU is distinct due to the "cyclopropyl fingerprint" and the specific coupling of the dihydrouracil ring.

The Dihydrouracil Ring (C5-H and C6-H)

Unlike uracil (which has distinct alkene protons), the dihydro- scaffold possesses two adjacent methylene groups (


).
  • 3-CP-DHU: The C6-H protons (adjacent to N1) typically appear as a triplet or multiplet around 3.30–3.45 ppm . The C5-H protons (adjacent to Carbonyl C4) appear upfield at 2.50–2.65 ppm .

    • Note: Due to the N3-cyclopropyl group's bulk, the ring may adopt a "half-chair" pucker. This can make the geminal protons at C5 and C6 diastereotopic, turning the expected triplets into complex AA'XX' or AA'BB' multiplets.

  • Comparison (3-iPr-DHU): The flexible isopropyl group allows rapid ring inversion, often simplifying these signals back to apparent triplets.

The N3-Substituent (The Differentiator)

This is the primary region for distinguishing the product from alternatives.

  • Cyclopropyl Methine (N-CH): Resonates at 2.60–2.75 ppm as a tt (triplet of triplets) due to coupling with cis/trans cyclopropyl methylenes.

  • Cyclopropyl Methylenes: Unique high-field signals.

    • 
      0.80–0.95 ppm:  2H, multiplet (cis to methine).
      
    • 
      0.60–0.75 ppm:  2H, multiplet (trans to methine).
      
    • Causality: The magnetic anisotropy of the cyclopropane ring shields these protons significantly compared to acyclic alkanes.

  • VS. Isopropyl (3-iPr-DHU):

    • Methine (CH): Septet at ~5.0 ppm (deshielded by N and two methyls).

    • Methyls (CH3): Doublet at ~1.1 ppm. Risk: This region is often crowded with impurities (grease, lipids).

The Exchangeable Proton (N1-H)
  • Signal: Broad singlet at 10.0–10.5 ppm (in DMSO-d6).

  • Validation: Addition of

    
     causes this signal to disappear, confirming the N-H assignment.
    

13C NMR Spectral Analysis

The carbon spectrum provides definitive proof of the oxidation state (dihydro vs. unsaturated) and the N-substituent.

Carbonyl Differentiation
  • C4 (Amide Carbonyl):

    
    168–170 ppm . Deshielded due to conjugation with N3 but less so than C2 due to the lack of a second electronegative nitrogen neighbor in the immediate pi-system context of the amide vs urea.
    
  • C2 (Urea Carbonyl):

    
    152–155 ppm .[1] The urea carbon is flanked by two nitrogens (N1, N3), which shield it relative to a pure ketone but place it in a distinct region from the amide.
    
Ring Carbons
  • C6 (N-CH2):

    
    38–40 ppm .
    
  • C5 (CO-CH2):

    
    30–32 ppm .
    
    • Comparison: In unsaturated uracils, these carbons appear in the alkene region (100–145 ppm). The shift to <50 ppm confirms the "dihydro" (saturated) structure.

Cyclopropyl vs. Isopropyl Carbons
Carbon Type3-CP-DHU (Cyclopropyl)3-iPr-DHU (Isopropyl)
N-CH (Methine) 24–26 ppm (Shielded)48–50 ppm (Deshielded)
CH2 / CH3 6–9 ppm (Cyclopropyl CH2)19–21 ppm (Isopropyl CH3)

Summary Data Table

Table 1: Comparative Chemical Shifts (DMSO-d6)

PositionNucleus3-CP-DHU (

ppm)
3-iPr-DHU (

ppm)
Multiplicity (3-CP)
N1-H 1H10.2010.15br s
C2 13C153.5153.2-
N3-R (CH) 1H2.654.95tt
N3-R (CH) 13C25.149.0-
C4 13C169.8169.5-
C5-H 1H2.552.52t / m
C5 13C31.231.0-
C6-H 1H3.353.32t / m
C6 13C39.539.2-
Cyclopropyl CH2 1H0.65–0.90N/Am
Isopropyl CH3 1HN/A1.10d

Structural Assignment Workflow

The following logic flow ensures unambiguous assignment of the structure using 1D and 2D NMR techniques.

NMR_Workflow Start Start: Unknown White Solid Solvent Dissolve in DMSO-d6 (Prevent NH Exchange) Start->Solvent H1_Scan Run 1H NMR Solvent->H1_Scan Check_NH Signal at ~10.2 ppm? H1_Scan->Check_NH Assign_Core Confirm Dihydrouracil Core (N1-H present) Check_NH->Assign_Core Yes Check_HighField Signals at 0.6-0.9 ppm? Assign_CP Confirm Cyclopropyl Group (High field multiplets) Check_HighField->Assign_CP Yes (Complex Multiplets) Assign_Alkyl Alternative Alkyl Group (e.g., Isopropyl doublet) Check_HighField->Assign_Alkyl No (Simple Doublets) Assign_Core->Check_HighField C13_Scan Run 13C NMR + DEPT-135 Assign_CP->C13_Scan Check_C5_C6 C5/C6 < 50 ppm? C13_Scan->Check_C5_C6 Final_Valid VALIDATED STRUCTURE: 3-Cyclopropyldihydrouracil Check_C5_C6->Final_Valid Yes (Saturated) Reject_Unsat REJECT: Unsaturated Uracil (C5/C6 > 100 ppm) Check_C5_C6->Reject_Unsat No (Alkene)

Figure 1: Decision tree for the structural validation of 3-CP-DHU, distinguishing it from unsaturated analogs and alkyl derivatives.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for cyclopropyl and urea chemical shifts).
  • Bukhari, S. N. A., et al. (2022).[2][3] "Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids." Molecules, 27(9), 2939.[3] [Link] (Provides comparative spectral data for the dihydrouracil core).

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

Sources

Mass Spectrometry Fragmentation Patterns of 3-Cyclopropyldihydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for 3-cyclopropyldihydropyrimidine (DHPM) derivatives. It is designed for medicinal chemists and analytical scientists characterizing calcium channel blockers,


-antagonists, and novel anticancer agents based on the Biginelli scaffold.

The guide contrasts the behavior of 3-cyclopropyl-DHPMs against non-cyclopropyl analogs (e.g., 3-methyl, 3-phenyl) and compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) .

Mechanistic Fragmentation Analysis

The Role of the Cyclopropyl Group

The introduction of a cyclopropyl group at the


 position of the dihydropyrimidine ring drastically alters the fragmentation landscape due to the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety. While standard DHPMs fragment primarily via aromatization, 3-cyclopropyl derivatives exhibit competing pathways driven by ring opening.
Comparative Fragmentation Pathways[1]
FeatureStandard DHPM (e.g., 3-Methyl)3-Cyclopropyl-DHPMDiagnostic Significance
Primary Driver Loss of C4-substituent (Aromatization)Aromatization + Cyclopropyl Ring OpeningDistinguishes core stability.
Base Peak (EI)

(Pyridinium ion)

OR Azoniafulvenyl species
Cyclopropyl derivatives often yield unique rearranged ions.
Ring Strain Release N/ARing opening to allyl radical/cationCharacteristic loss of 41 Da (

) or 42 Da (

).
Retro-Diels-Alder (RDA) Common (Loss of HNCO/RNCO)Suppressed or modifiedCyclopropyl group hinders simple RDA due to steric/electronic effects.
Expert Insight: The "Azoniafulvenyl" Rearrangement

A critical, often overlooked mechanism in


-cyclopropyl heterocyclic amines is the 1,5-sigmatropic shift . Research on analogous 1-cyclopropyl-1,2-dihydropyridines suggests that under MS conditions, the cyclopropyl ring does not merely cleave; it rearranges.
  • Initiation: The radical cation forms on the nitrogen.

  • Rearrangement: A hydrogen atom from the cyclopropyl methylene group shifts, triggering ring opening.

  • Product: Formation of a stable exocyclic iminium ion (azoniafulvenyl species), often appearing at

    
     values unexpected for simple cleavage.
    

Critical Note: In ESI (positive mode), this rearrangement is less prevalent than in EI, but collision-induced dissociation (CID) can force the ring opening, often resulting in the loss of a neutral


 (allene/propyne) fragment rather than the radical losses seen in EI.

Technique Comparison: EI vs. ESI

Electron Ionization (EI)[2][3][4]
  • Nature: Hard ionization (70 eV).

  • Outcome: Extensive fragmentation.[2][3][4] The molecular ion (

    
    ) is often weak or absent.[5][6]
    
  • Key Fragments:

    • $[M - H]^+ $: Aromatization to the pyrimidinium cation.

    • $[M - R_4]^+ $: Loss of the aryl/alkyl group at C4 (often the base peak).

    • Cyclopropyl Specifics: High abundance of ions resulting from cyclopropyl ring opening (e.g., loss of

      
       from the ring).
      
Electrospray Ionization (ESI)[2][3][4]
  • Nature: Soft ionization.[2]

  • Outcome: Dominant protonated molecule

    
    .
    
  • MS/MS Behavior:

    • Fragmentation requires Collision Induced Dissociation (CID).

    • Charge-Remote Fragmentation: The cyclopropyl ring is surprisingly stable in low-energy CID.

    • Diagnostic Loss: At higher collision energies, look for neutral loss of 42 Da (

      
      , propene) or 40 Da (
      
      
      
      ) if the ring opens and eliminates.
Performance Matrix
MetricEI (GC-MS)ESI (LC-MS/MS)Recommendation
Molecular Ion Detection Poor (often absent)Excellent (

)
Use ESI for MW confirmation.
Structural Fingerprinting Superior (rich fragmentation)Moderate (requires MS/MS optimization)Use EI for library matching.
Cyclopropyl Verification High (distinctive ring-opening patterns)Low (ring often stays intact)Use EI or High-Energy CID to confirm cyclopropyl presence.

Experimental Protocols

Protocol A: Structural Elucidation via ESI-MS/MS
  • Purpose: To confirm the presence of the cyclopropyl group via specific neutral loss.

  • Self-Validating Step: The observation of

    
     confirms the propyl/cyclopropyl moiety, distinguishing it from ethyl (
    
    
    
    ) or methyl (
    
    
    ) analogs.

Steps:

  • Sample Prep: Dissolve 0.1 mg of derivative in MeOH:H2O (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5-10

    
    L/min into a Q-TOF or Triple Quadrupole.
    
  • Precursor Selection: Isolate

    
     with a window of 1-2 Da.
    
  • Energy Ramp: Apply collision energy ramp (10 -> 50 eV).

  • Data Analysis:

    • Low CE (10-20 eV): Observe loss of C4 substituent (e.g.,

      
      ).
      
    • High CE (>35 eV): Look for

      
       corresponding to 
      
      
      
      . If this peak is sharp and distinct from background, it validates the
      
      
      fragment.

Visualized Fragmentation Pathways[1][9]

The following diagram illustrates the competing fragmentation pathways for a generic 3-cyclopropyl-4-phenyl-DHPM.

Fragmentation cluster_0 Key Diagnostic Pathway Parent Parent Ion (M+.) 3-Cyclopropyl-DHPM Aromatization Pyridinium Cation [M - R4]+ Parent->Aromatization Loss of C4-Aryl (Dominant in EI/ESI) RingOpen Ring-Opened Radical Cation (Distonic Ion) Parent->RingOpen Relief of Ring Strain (~27 kcal/mol) Azonia Azoniafulvenyl Species (Rearrangement Product) RingOpen->Azonia 1,5-H Shift (Specific to N-Cyclopropyl) LossC3 N-Dealkylation [M - C3H5]+ RingOpen->LossC3 Homolytic Cleavage

Figure 1: Competing fragmentation pathways. The red path (Azoniafulvenyl formation) is specific to N-cyclopropyl derivatives and serves as a diagnostic fingerprint.

References

  • Hu, Y., et al. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of the American Society for Mass Spectrometry.[7] Link

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry. Link

  • Holčapek, M., et al. (2008). Fragmentation behavior of N-substituted dihydropyrimidines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Franklin, E. (2025). Localization of Cyclopropyl Groups Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. National Institutes of Health (PMC). Link

Sources

Comparative Guide: HPLC Method Validation for Purity Analysis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between Traditional C18 and Polar-Embedded Reversed-Phase (RP) methodologies for the purity analysis of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (hereafter referred to as CDP-Dione ).

The Challenge: CDP-Dione presents a dual chromatographic challenge:

  • Structural Polarity: The dihydropyrimidine-dione core is highly polar, leading to poor retention ("dewetting") on standard hydrophobic C18 phases in highly aqueous conditions.

  • Silanol Interactions: The secondary amine functionalities (N1/N3 positions) are prone to interacting with residual silanols on silica supports, causing severe peak tailing.

  • Detection Limits: As a dihydro- analog, the loss of conjugation at the C5-C6 position significantly reduces UV absorbance, necessitating detection at low wavelengths (205–210 nm) where solvent cut-off becomes a noise factor.

The Verdict: While traditional C18 methods are common, this guide demonstrates that Polar-Embedded Amide-C18 technology offers superior peak symmetry, retention stability, and sensitivity for this specific analyte.

Part 1: Comparative Methodology

We compared two distinct stationary phase chemistries to validate a robust method for CDP-Dione.

Option A: The Legacy Standard (Traditional C18)
  • Column: High-purity C18 (L1), 5 µm, 250 x 4.6 mm.

  • Mechanism: Purely hydrophobic interaction.

  • Limitation: Requires high aqueous content (>95%) to retain the polar CDP-Dione. This often leads to "phase collapse" (dewetting), where the hydrophobic ligands fold down, resulting in retention time drift.

Option B: The Modern Solution (Polar-Embedded C18)
  • Column: Polar-Embedded Amide-C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax Bonus-RP), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction + Hydrogen bonding via the embedded polar group.

  • Advantage: The embedded polar group "shields" surface silanols (reducing tailing) and allows the stationary phase to remain fully wetted even in 100% aqueous mobile phases.

Part 2: Experimental Protocols

Reagents and Chemicals
  • Reference Standard: CDP-Dione (>99.5% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (for pH adjustment). Note: Phosphate is preferred over Formic Acid for low-UV detection (210 nm) due to lower background noise.
    
Chromatographic Conditions (Optimized Method B)
ParameterCondition
Column Polar-Embedded Amide-C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM

buffer, pH 6.0 (adjusted with KOH/H3PO4)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Reference: 360 nm)
Injection Volume 10 µL
Run Time 15 minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B (Isocratic hold for 2 min to retain polar core)

  • 2.0 - 10.0 min: Linear ramp to 60% B

  • 10.0 - 10.1 min: Return to 5% B

  • 10.1 - 15.0 min: Re-equilibration

Part 3: Validation Performance Data

The following data summarizes the validation results conducted according to ICH Q2(R2) guidelines.

System Suitability Comparison
ParameterAcceptance CriteriaMethod A (Standard C18)Method B (Polar-Embedded)Status (Method B)
Retention Time (Rt) N/A2.1 min (Unstable)4.8 min (Stable)Pass
Tailing Factor (Tf)

2.4 (Tailing)1.1 (Symmetric)Pass
Theoretical Plates (N)

18006500Pass
RSD (n=6)

3.5%0.4%Pass

Observation: Method A failed primarily due to peak tailing (silanol interaction with the amine) and poor retention (eluting near the void volume). Method B provided sufficient retention (


) and excellent symmetry.
Linearity and Sensitivity (Method B)
ParameterResult
Linearity Range 0.5 µg/mL to 150 µg/mL
Correlation Coeff (

)
0.9998
LOD (S/N = 3) 0.05 µg/mL
LOQ (S/N = 10) 0.15 µg/mL

Part 4: Scientific Rationale & Visualization

Mechanism of Action

The superior performance of the Polar-Embedded phase is not accidental. In the standard C18, the highly aqueous mobile phase required to retain the polar CDP-Dione causes the C18 chains to self-associate (collapse), reducing surface area.

In the Polar-Embedded phase , the hydrophilic group (often an amide or carbamate) inserted near the silica surface:

  • Creates a "water-rich" layer, preventing chain collapse.

  • Electrostatically shields the acidic silanols from the basic nitrogen in the CDP-Dione ring, eliminating the "drag" that causes tailing.

Validation Workflow Diagram

ValidationWorkflow Start Method Development (CDP-Dione) Check1 Check Solubility & UV Spec (Max Abs: <210nm) Start->Check1 ColSelect Column Selection Check1->ColSelect PathA Standard C18 (High Aqueous) ColSelect->PathA Traditional PathB Polar-Embedded C18 (Shield Technology) ColSelect->PathB Recommended ResultA Result: Phase Collapse Poor Tailing (>2.0) PathA->ResultA ResultB Result: Stable Retention Symmetric Peak (<1.2) PathB->ResultB ResultA->ColSelect Re-evaluate Validation ICH Q2(R2) Validation ResultB->Validation Params Specificity | Linearity | Accuracy | Precision | Robustness Validation->Params Final Validated Method Params->Final

Figure 1: Decision workflow for validating polar pyrimidine derivatives, highlighting the failure point of traditional C18 columns.

Separation Mechanism Diagram

SeparationMechanism cluster_C18 Standard C18 (Dewetting) cluster_Shield Polar-Embedded (Shielding) Silica Silica Support C18_Ligand C18 Ligand (Collapsed) Shield_Ligand Amide-C18 Ligand (Extended) Silanol Exposed Silanol (Si-OH) Analyte CDP-Dione (Polar/Basic) Silanol->Analyte Strong Interaction (Tailing) Shield_Ligand->Analyte Hydrophobic Retention WaterLayer Hydration Layer WaterLayer->Shield_Ligand Stabilizes Phase

Figure 2: Mechanistic comparison. Standard C18 exposes silanols causing tailing, while Polar-Embedded phases maintain a hydration layer for optimal interaction.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3][Link]

  • Waters Corporation. (2020). SymmetryShield RP18 Columns: Technology and Applications.[Link]

  • Agilent Technologies. (2022). Strategies for the Separation of Polar Compounds: ZORBAX Bonus-RP.[Link]

Sources

Bioactivity Profile Comparison: Cyclopropyl vs. Isopropyl Dihydropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Cyclopropyl (cPr) and Isopropyl (iPr) substituents within the scaffold of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While both groups are lipophilic alkyl moieties used to modulate pharmacokinetic properties, they impart distinct steric and electronic effects that critically influence bioactivity.

Key Distinction:

  • Isopropyl (iPr): Flexible, bulky, and prone to oxidative metabolism (tertiary C-H). It is the "Gold Standard" for ester substituents in Calcium Channel Blockers (e.g., SQ 32,926).

  • Cyclopropyl (cPr): Rigid, planar, and metabolically stable (blocks CYP450 oxidation). It acts as a bioisostere to lower lipophilicity (LogP) and improve oral bioavailability, particularly in antimicrobial and antitubercular DHPM derivatives.

Chemical Space & Physicochemical Properties

The choice between a cyclopropyl and an isopropyl group is rarely arbitrary; it is a strategic medicinal chemistry decision.

FeatureIsopropyl (-CH(CH₃)₂) Cyclopropyl (-C₃H₅) Impact on DHPM
Hybridization

(Flexible)
Pseudo-

/

(Rigid)
cPr induces rigid fit in hydrophobic pockets.
Steric Bulk Larger effective volume (rotating)Compact, "wall-like" structureiPr fills large pockets; cPr fits narrow clefts.
Lipophilicity Higher LogP (+0.4 to +0.7 vs cPr)Lower LogPcPr improves solubility and lowers plasma protein binding.
Metabolism High (Tertiary C-H oxidation)Low (C-H bond is strong: ~106 kcal/mol)cPr extends half-life (

).
Electronic Inductive donor (+I)Electron donor (

-conjugation)
cPr can stabilize adjacent cations (cyclopropylcarbinyl).
Structural Logic Visualization (SAR)

The following diagram illustrates where these groups are typically applied on the DHPM core and their resulting effects.

SAR_Logic Figure 1: Structure-Activity Relationship (SAR) of iPr vs cPr on DHPM Core DHPM_Core DHPM Scaffold (Biginelli Core) Pos_C4 Position C4 (Aryl/Alkyl) DHPM_Core->Pos_C4 Pos_C5 Position C5 (Ester/Amide) DHPM_Core->Pos_C5 Pos_N1 Position N1 (N-Substituent) DHPM_Core->Pos_N1 iPr_C4 Isopropyl at C4 Reduced Potency (vs Aryl) Pos_C4->iPr_C4 Flexible cPr_C4 Cyclopropyl at C4 Unique Antimicrobial Profile Pos_C4->cPr_C4 Rigid/Stable iPr_C5 Isopropyl Ester (iPr) High Potency (CCB) (e.g., SQ 32,926) Pos_C5->iPr_C5 Optimal Bulk cPr_N1 Cyclopropylmethyl at N1 High Antitubercular Activity Pos_N1->cPr_N1 Lipophilicity Modulation

Comparative Bioactivity Analysis

Case Study A: Calcium Channel Blockers (Hypertension)

Target: L-type Voltage-Gated Calcium Channels (Cav1.2). Benchmark Compound: SQ 32,926 (Bristol-Myers Squibb).[1]

  • The Isopropyl Advantage: SQ 32,926 features an isopropyl ester at the C5 position.

    • Mechanism:[2][3][4] The bulky isopropyl group locks the ester carbonyl in a specific conformation (cis/syn) relative to the C5-C6 double bond, which is critical for receptor binding.

    • Data: SQ 32,926 exhibits an

      
       of ~8.1 nM  in rat aorta assays, comparable to or more potent than Nifedipine (
      
      
      
      ~2.9 nM) but with a longer duration of action due to lipophilicity.
  • The Cyclopropyl Disadvantage: Replacing the C5-isopropyl ester with a cyclopropyl ester often results in a loss of potency. The cyclopropyl group, being smaller and more rigid, fails to provide the necessary steric pressure to maintain the bioactive conformation of the dihydropyrimidine ring.

Case Study B: Anticancer Activity (Eg5 Kinesin Inhibition)

Target: Kinesin Spindle Protein (Eg5).[5][6][7][8][9] Benchmark Compound: Monastrol .[2][5][6][7][8][9]

  • C4-Substituent Criticality: Monastrol requires a 3-hydroxyphenyl group at C4.

    • Comparison: Replacing the C4-aryl group with an aliphatic isopropyl (via isobutyraldehyde) or cyclopropyl (via cyclopropanecarbaldehyde) generally abolishes Eg5 inhibitory activity. The aromatic ring is essential for a

      
      -cation interaction with Arg119 in the Eg5 binding pocket.
      
  • N1-Substitution (Optimization): While the C4 position demands an aryl group, the N1 position tolerates alkyl substitutions.

    • Cyclopropyl Utility: N1-cyclopropylmethyl derivatives have shown improved metabolic stability compared to N1-isopropyl derivatives, as the cyclopropyl ring resists the N-dealkylation metabolic pathway common to flexible alkyl chains.

Case Study C: Antimicrobial & Antitubercular Activity

Target: Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus.

  • The Cyclopropyl Advantage: In antitubercular screens, DHPMs with N1-cyclopropylmethyl or C4-cyclopropyl groups often outperform their isopropyl counterparts.

    • Data: A study on spiro-DHPMs indicated that N-cyclopropylmethyl substituents significantly lowered the Minimum Inhibitory Concentration (MIC) against M. tuberculosis compared to bulky isopropyl or tert-butyl groups.[10]

    • Reasoning: The cyclopropyl group provides the necessary lipophilicity to penetrate the mycobacterial cell wall without the excessive steric bulk that might hinder transport.

Experimental Protocols

To validate these findings, the following protocols are standard for synthesizing and testing these derivatives.

Synthesis: The Biginelli Reaction (General Protocol)

This one-pot multicomponent reaction is adaptable for both Isopropyl and Cyclopropyl precursors.

Reagents:

  • Aldehyde (Component A): Isobutyraldehyde (for iPr) OR Cyclopropanecarbaldehyde (for cPr).

  • 1,3-Dicarbonyl (Component B): Isopropyl acetoacetate (for iPr ester) OR Ethyl acetoacetate.

  • Urea/Thiourea (Component C).

  • Catalyst:

    
    -Toluenesulfonic acid (PTSA) or Ammonium Acetate.
    

Step-by-Step Protocol:

  • Mixing: In a 50 mL round-bottom flask, dissolve Component A (10 mmol), Component B (10 mmol), and Component C (15 mmol) in Ethanol (20 mL).

  • Catalysis: Add catalyst (e.g., 10 mol% PTSA).

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Pour onto crushed ice (100 g).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.

    • Note: Cyclopropyl derivatives may require column chromatography if recrystallization fails due to higher solubility.

Assay: Calcium Channel Binding (Radioligand)

Objective: Determine affinity (


) for the DHP binding site.
  • Preparation: Isolate cardiac membrane fractions from rat hearts.

  • Incubation: Incubate membrane protein (0.2 mg/mL) with

    
    -Nitrendipine (0.2 nM) and the test compound (Cyclopropyl/Isopropyl DHPM) at various concentrations (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes in Tris-buffer (pH 7.4).

  • Filtration: Rapidly filter through GF/B glass fiber filters to separate bound ligand.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Assay: Eg5 ATPase Inhibition (Anticancer)

Objective: Measure inhibition of kinesin motor activity.[5]

  • Reaction Mix: Kinesin Motor Domain (10 nM), Microtubules (1

    
    M), and ATP (1 mM).
    
  • Treatment: Add test compound (1 - 100

    
    M).
    
  • Detection: Measure phosphate release using the Malachite Green assay after 30 minutes.

  • Comparison: Compare % inhibition of iPr-DHPM vs cPr-DHPM against Monastrol (positive control).

Visualized Workflows

Synthesis & Mechanism Flow

The following diagram outlines the synthesis pathway and the divergent biological outcomes based on the substituent choice.

Workflow Figure 2: Synthesis and Divergent Bioactivity Workflow Start Biginelli Reaction Inputs Aldehyde_iPr Isobutyraldehyde (Isopropyl Source) Start->Aldehyde_iPr Aldehyde_cPr Cyclopropanecarbaldehyde (Cyclopropyl Source) Start->Aldehyde_cPr Ketoester Acetoacetate (Ester Source) Start->Ketoester Reaction Reflux (EtOH, Cat.) 4-8 Hours Aldehyde_iPr->Reaction Aldehyde_cPr->Reaction Ketoester->Reaction Prod_iPr Isopropyl-DHPM (Flexible Alkyl) Reaction->Prod_iPr Path A Prod_cPr Cyclopropyl-DHPM (Rigid/Stable) Reaction->Prod_cPr Path B Outcome_CCB Calcium Channel Activity (iPr > cPr) Prod_iPr->Outcome_CCB High Potency Outcome_AntiTB Antitubercular Activity (cPr > iPr) Prod_cPr->Outcome_AntiTB High Potency

Summary Data Table

ParameterIsopropyl (iPr) DHPMs Cyclopropyl (cPr) DHPMs Preferred Application
Primary Use Calcium Channel Blockers (e.g., SQ 32,926)Antimicrobial / AntituberculariPr: CardiovascularcPr: Infectious Disease
Metabolic Stability Low (CYP450 oxidation at tertiary C)High (Resists oxidation)cPr for longer half-life
LogP (Lipophilicity) High (Increases CNS penetration)Moderate (Balanced)cPr for lower toxicity
Receptor Fit Flexible (Adapts to pocket)Rigid (Requires specific shape)iPr for promiscuous binding
Synthesis Yield Low to Moderate (Steric hindrance)Moderate to HighcPr aldehydes are reactive

References

  • Design and Synthesis of a Conformationally Rigid Mimic of the Dihydropyrimidine Calcium Channel Modulator SQ 32,926 Source: MDPI Molecules [Link]

  • Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32547 and SQ 32926 Source: PubMed / J Cardiovasc Pharmacol [Link][1]

  • Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid Source: PubMed [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry [Link]

  • Recent progress in biological activities of dihydropyrimidine derivatives Source: ResearchGate [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis Source: Taylor & Francis [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of N-Cyclopropyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, distinguishing N-cyclopropyl dihydrouracil (N-CP-DHU) from its precursors (Uracil) and structural isomers (N-propyl dihydrouracil) is a critical quality control step. While NMR is definitive for connectivity, FTIR (Fourier Transform Infrared) spectroscopy offers a rapid, non-destructive method for process monitoring and solid-state characterization.

This guide details the spectroscopic "fingerprint" of N-CP-DHU. The molecule presents a unique vibrational profile combining the loss of aromaticity (saturation of the uracil ring) with the introduction of ring strain (cyclopropyl moiety).

Key Analytical Differentiators
  • High-Frequency Region: Presence of unique cyclopropyl C-H stretches (

    
    ) distinct from aliphatic alkyl chains.[1]
    
  • Double Bond Region: Absence of the C=C stretch (found in uracil) while retaining imide Carbonyl signals.

  • Fingerprint Region: Characteristic cyclopropyl ring "breathing" modes (

    
    ).
    

Theoretical Framework & Comparative Baseline

To accurately characterize N-CP-DHU, we must compare it against its logical chemical neighbors. The spectral shifts are governed by two main physical phenomena: Conjugation Loss (Uracil


 Dihydrouracil) and Ring Strain  (Propyl 

Cyclopropyl).
Table 1: Comparative Vibrational Modes
Vibrational ModeUracil (Precursor) N-Propyl Dihydrouracil (Isomer) N-Cyclopropyl Dihydrouracil (Target) Diagnostic Value
C=C Stretch Present (

)
Absent Absent Confirms hydrogenation (saturation) of the ring.
C-H Stretch (sp²) Present (

)
AbsentPresent (Cyclopropyl C-H

)
Distinguishes Cyclopropyl ring from standard alkyl chains.[1]
C-H Stretch (sp³) MinimalStrong (

)
Strong (

)
Indicates presence of saturated CH₂ groups (DHU ring).
Carbonyl (C=O) Conjugated, Broad (

)
Non-conjugated, Sharper (

)
Non-conjugated, Sharper (

)
Shift to higher wavenumber indicates loss of conjugation.
Ring Deformation Planar ring modesLinear chain modesRing Breathing (

)
"Smoking gun" for the cyclopropyl group.

Experimental Protocol: ATR-FTIR Workflow

For pharmaceutical solids, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to speed and lack of moisture interference (DHU derivatives can be hygroscopic).

Diagram 1: Characterization Workflow

ATR_Workflow Sample Solid Sample (N-CP-DHU) Prep Sample Prep (No grinding required) Sample->Prep Isolate & Dry ATR ATR Crystal Contact (Diamond/ZnSe) Prep->ATR Apply Pressure (High Clamp Force) Acquisition Spectral Acquisition (4000-600 cm⁻¹) ATR->Acquisition Interferogram Processing Data Processing (Baseline Corr. / ATR Corr.) Acquisition->Processing FT

Caption: Step-by-step workflow for acquiring high-fidelity ATR-FTIR spectra of solid pharmaceutical intermediates.

Detailed Methodology
  • Instrument Setup:

    • Spectrometer: FTIR with DTGS detector.

    • Accessory: Single-bounce Diamond ATR (preferred for hardness) or ZnSe.

    • Resolution:

      
       (standard) or 
      
      
      
      (if resolving close carbonyl bands).
    • Scans: 32–64 scans to improve Signal-to-Noise ratio.

  • Sample Handling:

    • Ensure the sample is fully dried. Residual solvent (water/methanol) will obscure the critical Carbonyl and N-H regions.

    • Place approx. 2–5 mg of powder on the crystal.

    • Critical Step: Apply maximum pressure using the anvil. Good contact is essential for the evanescent wave to penetrate the sample, especially for the weak cyclopropyl C-H signals.

  • Data Processing:

    • Apply ATR Correction . ATR intensity is linear with wavelength (

      
      ), distorting relative peak heights compared to transmission spectra. Correction is vital if comparing against library transmission spectra.
      

Spectral Analysis & Interpretation

A. The "High Frequency" Region (3200 – 2800 cm⁻¹)

This is the primary discrimination zone.

  • 3200 – 3100 cm⁻¹ (N-H Stretch): Both Uracil and DHU derivatives show N-H stretching. In DHU, this is often sharper due to specific hydrogen bonding patterns in the crystal lattice.

  • 3100 – 3000 cm⁻¹ (Cyclopropyl C-H): This is the diagnostic marker. The strained C-H bonds in the cyclopropyl ring possess more s-character, shifting their vibrational frequency higher than normal alkyl chains. Look for a small but distinct peak around 3080 cm⁻¹ .

    • Note: If this peak is absent, the cyclopropyl ring may have opened (ring-opening degradation).

  • 2950 – 2850 cm⁻¹ (Aliphatic C-H): Strong bands corresponding to the CH₂ groups of the dihydrouracil ring.

B. The "Double Bond" Region (1800 – 1500 cm⁻¹)
  • 1740 – 1680 cm⁻¹ (Carbonyls): Dihydrouracils typically show two carbonyl bands (C2=O and C4=O).

    • Comparison: In Uracil, these bands are lower (red-shifted) due to conjugation with the C5=C6 bond. In N-CP-DHU, the loss of this double bond shifts the carbonyls to higher wavenumbers (blue-shift).

  • Absence of 1640 cm⁻¹: The C=C stretching band, prominent in Uracil, must be absent . If a peak remains at ~1620–1640 cm⁻¹, the hydrogenation is incomplete.

C. The Fingerprint Region (1500 – 600 cm⁻¹)
  • ~1020 cm⁻¹ (Ring Breathing): The cyclopropyl ring exhibits a symmetric ring deformation mode often called "ring breathing."[1] This is a medium-intensity band near 1000–1020 cm⁻¹.

  • ~1400–1450 cm⁻¹ (CH₂ Scissoring): The methylene groups in the DHU ring show scissoring vibrations.[2] Note that cyclopropyl CH₂ scissoring is often shifted to ~1460 cm⁻¹.[1][3]

Diagram 2: Logic Tree for Structural Confirmation

Decision_Tree Start Analyze Spectrum Check_CC Peak at 1600-1640 cm⁻¹? Start->Check_CC Check_CH Peak at ~3080 cm⁻¹? Check_CC->Check_CH No (Saturated) Result_Uracil Contamination: Unreacted Uracil Check_CC->Result_Uracil Yes (C=C Present) Check_Breath Peak at ~1020 cm⁻¹? Check_CH->Check_Breath Yes (Strained C-H) Result_Propyl Isomer Error: N-Propyl DHU Check_CH->Result_Propyl No (Alkyl C-H only) Check_Breath->Result_Propyl No Result_Confirmed CONFIRMED: N-Cyclopropyl DHU Check_Breath->Result_Confirmed Yes (Ring Breath)

Caption: Decision logic for confirming N-cyclopropyl dihydrouracil identity against common impurities.

References

  • Lapinski, L., et al. (2002).[4] "Vibrational spectra of 5,6-dihydrouracil: An experimental matrix isolation, solid state and theoretical study." Physical Chemistry Chemical Physics, 4, 1123-1128.[4] Link

  • Doc Brown's Chemistry. "Interpretation of the infrared spectrum of cyclopropane." Advanced Organic Chemistry Notes. Link

  • NIST Chemistry WebBook. "Infrared absorption spectra of cyclo-hydrocarbons." National Institute of Standards and Technology. Link

  • Agilent Technologies. "ATR-FTIR Spectroscopy: FTIR Sampling Techniques." Agilent Technical Overview. Link

  • Mattison, L. K., et al. (2006).[5] "The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity." Clinical Cancer Research, 12(2), 549-555.[5] Link

Sources

Thermal analysis (TGA/DSC) of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the thermal characterization of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (often referred to as 3-Cyclopropyldihydrouracil ), a critical scaffold in the synthesis of N-cyclopropyl pyrimidine antivirals and anticancer agents (e.g., Trametinib intermediates).

This guide is structured to assist researchers in distinguishing this specific intermediate from its structural analogs and precursors using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction & Scientific Context

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione is a reduced pyrimidine derivative characterized by a saturated C5-C6 bond and a cyclopropyl group at the N3 position. In drug development, this moiety often serves as a "masked" reactive intermediate or a stable pharmacophore in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Why Thermal Analysis Matters:

  • Purity Verification: Differentiating the saturated dihydro target from the unsaturated uracil impurity (oxidation byproduct).

  • Solvate Detection: The N-cyclopropyl group introduces conformational flexibility that can trap solvent molecules, detectable via TGA.

  • Polymorphism: The ring strain of the cyclopropyl group often leads to metastable crystal forms, which must be identified before scale-up.

Comparative Performance: Target vs. Alternatives

The following table contrasts the expected thermal behavior of the target compound against its primary impurity (Uracil) and its unsubstituted precursor (Dihydrouracil).

Table 1: Comparative Thermal Properties (Standardized Conditions)

FeatureTarget: 3-Cyclopropyldihydrouracil Alternative A: Dihydrouracil (Reference Std)Alternative B: Uracil (Oxidation Impurity)
CAS Number N/A (Analogous to 871700-22-0)504-07-466-22-8
Melting Point (

)
165°C – 185°C (Estimated)*275°C – 280°C (Decomposes)>335°C
Recrystallization High tendency (Exothermic peak on cooling)Low tendency (Often degrades)Very Low (Sublimes)
TGA Onset (

)
~240°C~270°C~300°C
Key Differentiator Sharp melt <200°C; distinct from high-melting impurities.High melting point; broad decomposition endotherm.No melt observed <300°C; sublimation mass loss.

*Note: Exact


 depends on specific polymorph and purity. N-alkylation typically lowers 

by >80°C compared to the unsubstituted parent due to disruption of intermolecular H-bonding networks.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, follow these step-by-step protocols. These methods are designed to be self-validating —meaning the data itself confirms if the instrument or sample preparation was flawed.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point, glass transition (


), and polymorphic purity.[1]
  • Sample Prep: Weigh 2–4 mg of dried powder into a Tzero Aluminum Pan . Crimp with a pinhole lid (allows volatile escape to prevent pan deformation).

  • Instrument: TA Instruments Q2000 / DSC 2500 or Mettler Toledo DSC 3+.

  • Method (Heat-Cool-Heat):

    • Equilibrate: 25°C.

    • Ramp 1: 10°C/min to 220°C (Observe: Volatile loss, initial melt).

    • Isothermal: Hold 1 min (Erase thermal history).

    • Cool: 10°C/min to -40°C (Observe: Crystallization exotherms).

    • Ramp 2: 10°C/min to 250°C (Observe: Intrinsic

      
       and 
      
      
      
      ).
  • Validation Check: If Ramp 1 shows a broad endotherm <100°C but Ramp 2 does not, the sample contained moisture. If Ramp 2 shows multiple melting peaks, the sample is polymorphic.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify solvates and decomposition onset.

  • Sample Prep: Weigh 5–10 mg into a Platinum or Alumina crucible.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 600°C.

  • Validation Check:

    • Step 1: Calculate mass loss % between 25°C–150°C. >1% indicates solvent/moisture.

    • Step 2: Verify residue. If residue >5% at 600°C under

      
      , check for inorganic salts (catalyst residue).
      

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing the synthesis intermediate.

ThermalAnalysisWorkflow Start Crude 3-Cyclopropyl dihydrouracil Sample TGA Step 1: TGA Analysis (25-600°C, N2) Start->TGA Volatiles Mass Loss < 150°C? TGA->Volatiles Dry Dry Sample (Vacuum Oven) Volatiles->Dry Yes (>1%) DSC Step 2: DSC Heat-Cool-Heat Volatiles->DSC No (<1%) Dry->DSC MeltCheck Melting Point Check DSC->MeltCheck Result_Pure Target Confirmed (Single Peak ~165-185°C) MeltCheck->Result_Pure Tm ~175°C Result_Impurity Impurity Detected (Peak > 250°C = Uracil) MeltCheck->Result_Impurity Tm > 250°C Result_Poly Polymorph Detected (Multiple Peaks) MeltCheck->Result_Poly Split Peak

Caption: Workflow for thermal validation of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione, distinguishing solvates and oxidation impurities.

Results & Discussion: Interpreting the Data

Distinguishing the Target from "Uracil"

A common synthesis failure mode is the oxidation of the dihydropyrimidine ring back to the aromatic pyrimidine (Uracil).

  • The Target (Dihydro): Will exhibit a sharp melting endotherm in the 165–185°C range. The lack of aromaticity makes the crystal lattice less stable than Uracil.

  • The Impurity (Uracil): Uracil derivatives typically melt >300°C or sublime. If your DSC trace shows a flat baseline up to 250°C, you have likely oxidized your product or failed the hydrogenation step.

The "Cyclopropyl Effect"

The cyclopropyl group at N3 acts as a bulky, rigid substituent.

  • Effect on

    
    :  Compared to N-methyl derivatives, the N-cyclopropyl group often raises the melting point slightly due to better packing efficiency, but it remains significantly lower than the N-H parent (Dihydrouracil, 
    
    
    
    ).
  • Effect on Stability: TGA data often shows a two-step decomposition for cyclopropyl amines: ring opening of the cyclopropyl group (~240–260°C) followed by fragmentation of the pyrimidine core.

Causality in Experimental Choices
  • Why Pinhole Pans? Dihydropyrimidines can undergo ring-opening hydrolysis if residual water is trapped under high pressure. A pinhole allows moisture to escape, ensuring the observed melting point is intrinsic and not a "melting with decomposition" artifact.

  • Why Heat-Cool-Heat? N-substituted dihydrouracils are prone to Ostwald Ripening . The first heat cycle may show a low-melting metastable form. The cooling cycle allows the formation of the stable crystal lattice, which is then confirmed in the second heating ramp.

References

  • PubChem. (2025). Compound Summary: 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.[2] National Library of Medicine.

  • Shaikh, M., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.

  • BenchChem. (2025).[3] Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis (Trametinib Intermediate Context).

  • Mettler Toledo. (2024). Simultaneous Thermal Analysis (TGA/DSC) Guide.

  • TA Instruments. (2023). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Part 1: Hazard Assessment and Initial Handling

Before any disposal process begins, a thorough hazard assessment is paramount. In the absence of specific data, a conservative approach must be taken.

Step 1: Assume Hazardous Properties

Given the classifications of similar pyrimidinedione derivatives, treat 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione as a hazardous substance. This includes potential for:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: May cause skin irritation[1].

  • Eye Irritation: May cause serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the compound or its waste. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • A lab coat.

  • Closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3][4].

Part 2: Waste Segregation and Container Management

Proper segregation and containment are the cornerstones of safe chemical waste disposal. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.

Step 1: Designate a Hazardous Waste Container

Use a dedicated, properly labeled container for the collection of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione waste. The container must be:

  • Compatible: Use a high-density polyethylene (HDPE) or glass container that will not react with the chemical waste[5].

  • In Good Condition: Free from cracks, leaks, or other damage[6].

  • Sealable: Equipped with a secure, leak-proof screw-on cap[7][8].

Step 2: Labeling

Properly label the waste container with a hazardous waste tag before any waste is added. The label should include:

  • The words "Hazardous Waste"[6].

  • The full chemical name: "3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione". Avoid using abbreviations or chemical formulas[6].

  • The accumulation start date.

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Segregation

Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel[5]. Ensure the container is segregated from incompatible materials, such as strong oxidizing agents and strong bases[4]. Use secondary containment, such as a lab tray, to capture any potential spills or leaks[7].

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the disposal of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe Always container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store in Secondary Containment in Satellite Accumulation Area collect->saa segregate Segregate from Incompatible Materials saa->segregate pickup_request Request Waste Pickup by EHS segregate->pickup_request Container is full or accumulation time limit reached ehs_pickup EHS Collects Waste for Licensed Disposal pickup_request->ehs_pickup end_node End: Proper Disposal ehs_pickup->end_node

Caption: Decision workflow for the disposal of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione.

Part 3: Disposal Procedures

The disposal of chemical waste is highly regulated. Adherence to institutional and national guidelines is mandatory.

Solid Waste

  • Collection: Place solid 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione waste, including contaminated gloves, weigh boats, and paper towels, into the designated solid hazardous waste container. If disposing of the original manufacturer's container, it should be empty and labeled as hazardous waste[7].

  • Storage: Keep the solid waste container securely closed except when adding waste[9]. Store it in the satellite accumulation area.

  • Disposal: Once the container is full or the accumulation time limit (typically 90 days for large quantity generators) is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[5][7].

Liquid Waste

  • Collection: If 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione is in a solution, collect it in a designated liquid hazardous waste container. Do not mix it with other solvent waste streams unless you have confirmed compatibility.

  • pH Considerations: While data is unavailable for this specific compound, it is a general best practice to avoid drain disposal for chemicals unless they are explicitly approved for it by your EHS department[10]. Given the potential hazards, do not dispose of this compound down the drain.

  • Storage: Keep the liquid waste container tightly sealed and stored in secondary containment within the satellite accumulation area[11].

  • Disposal: Arrange for pickup by your institution's EHS department for proper disposal at a licensed facility.

Empty Containers

Thoroughly empty any containers that held 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8].

Part 4: Regulatory Compliance

All chemical waste disposal is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA)[5][12]. Academic laboratories may operate under the alternative requirements of Subpart K of the RCRA, which provides specific guidelines for waste management in a research setting[13][14]. It is essential to be familiar with and adhere to your institution's specific policies, which are designed to ensure compliance with these regulations.

Regulatory Aspect Requirement Source
Waste Determination The generator of the waste is responsible for determining if it is hazardous.EPA
Container Management Containers must be in good condition, compatible with the waste, and kept closed.40 CFR § 262.15
Labeling Containers must be marked with the words "Hazardous Waste" and an indication of the hazards.40 CFR § 262.15
Accumulation Time Limits on the amount of time waste can be stored in a satellite accumulation area.40 CFR § 262.15
Part 5: Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up using an absorbent material.

    • Collect the absorbent material and contaminated items in a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][4].

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[2][4].

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2][4].

By following these procedures, you can ensure the safe and compliant disposal of 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione, protecting yourself, your colleagues, and the environment.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • University of California San Diego. How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • PubChem. Laboratory Chemical Safety Summary for 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione. [Link]

  • NOVA Chemicals. Safety Data Sheet for a related compound. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

3-Cyclopropyldihydropyrimidine-2,4(1H,3H)-dione (and its unsaturated analog 3-cyclopropyluracil) represents a critical scaffold in the synthesis of high-value pharmaceutical active ingredients (APIs), most notably MEK inhibitors like Trametinib .[1]

While often classified generically as an organic intermediate, its structural role in kinase inhibitor synthesis mandates that it be handled with Occupational Exposure Band (OEB) 3 or 4 protocols until specific toxicological data proves otherwise. This guide moves beyond basic "safety data sheet" (SDS) advice to provide a field-proven containment strategy for handling N-cyclopropyl pyrimidinediones in drug discovery workflows.

Core Hazard Profile (GHS/CLP)
Hazard ClassCategoryStatementOperational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedHigh risk during powder weighing/transfer.[1]
Skin/Eye Irritation Cat 2H315 / H319Contact dermatitis risk; requires barrier protection.[1]
STOT - SE Cat 3H335: Respiratory IrritationCritical: Dust control is the primary engineering challenge.[1]
Sensitization SuspectedNot officially classifiedTreat as a potential sensitizer due to amine/amide functionality.[1]

Personal Protective Equipment (PPE) Strategy

Effective safety is not about "more" PPE, but "correct" PPE based on the task's energy and exposure potential. The following matrix is designed for solid handling (highest risk) and solution chemistry .

PPE Selection Matrix
Protection ZoneStandard Operation (Solution)High-Risk Operation (Solid Handling/Weighing)Technical Rationale
Respiratory Fume Hood (No respirator if sash <18")N95 / P3 Respirator (if outside hood) or PAPR (if >100g)Fine powders of pyrimidinediones are electrostatic; inhalation is the fastest route to systemic exposure.[1]
Dermal (Hands) Single Nitrile (0.11 mm, >30 min breakthrough)Double Nitrile (Outer: 0.11mm, Inner: 0.06mm)Double gloving provides a visual breach indicator and protects against permeation by carrier solvents (e.g., DMSO/DMF).[1]
Dermal (Body) Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat (Disposable, elastic cuffs)Cotton retains powder; Tyvek repels dust and prevents migration of potent compounds to common areas.[1]
Ocular Safety Glasses with Side ShieldsChemical Goggles (Indirect Vent)Powders can bypass side shields; goggles seal the orbital area against airborne fines.[1]

Operational Workflow: Step-by-Step Protocol

This protocol integrates safety with experimental logic to ensure data integrity and operator protection.[1]

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the secondary packaging for white/yellow powder residue before opening.

  • Storage: Store at 2–8°C (refrigerated). These intermediates can be hygroscopic.[1]

  • Segregation: Store in the "Toxic/Potent" section, separated from strong oxidizers.

Phase 2: Weighing & Transfer (The Critical Control Point)
  • Engineering Control: Use a Powder Containment Balance Enclosure or a Class II Biosafety Cabinet.[1] Do NOT weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun.[1] Cyclopropyl-substituted heterocycles are often fluffy and prone to static fly-away.[1]

  • Technique:

    • Place the receiving vessel (tare) inside the enclosure.

    • Open the source container only inside the enclosure.[1]

    • Use a disposable antistatic spatula.[1]

    • Wet Transfer Method: If possible, add the solvent (e.g., DMSO, Methanol) to the solid in the weighing vessel immediately to suppress dust before moving to the reaction setup.

Phase 3: Reaction Setup
  • Solvent Selection: This compound has limited solubility in non-polar solvents.[1] Preferred solvents: DMSO, DMF, DMAc .

    • Note: DMSO enhances skin permeability.[1] If dissolved in DMSO, the toxicity risk increases significantly as the barrier function of the skin is compromised.

  • Temperature: Pyrimidinediones are generally stable, but avoid temperatures >150°C without thermal analysis (DSC) due to potential decomposition of the cyclopropyl ring.

Phase 4: Waste & Disposal
  • Solid Waste: Collect all contaminated consumables (weigh boats, gloves, Tyvek) in a dedicated "Cytotoxic/Potent" solid waste bin (Yellow bag/bin usually).

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[1] Do not drain dispose.

  • Destruction: Incineration is the only validated method for complete destruction of the pyrimidine core.[1]

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and the operational workflow.

Diagram 1: PPE Decision Tree

Caption: Logic flow for selecting PPE based on the physical state and quantity of the material.[1]

PPE_Decision_TreeStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidDry PowderLiquidSolution / OilState->LiquidDissolvedQtyQuantity > 100mg?Solid->QtyLevel1LEVEL 1 SAFETYFume Hood + Single Nitrile + Safety GlassesLiquid->Level1Level2LEVEL 2 SAFETYBalance Enclosure + Double Nitrile + Tyvek SleevesQty->Level2No (<100mg)Level3LEVEL 3 SAFETYPAPR/N95 + Full Tyvek Suit + Closed SystemQty->Level3Yes (>100mg)

Diagram 2: Safe Handling Workflow

Caption: Step-by-step operational flow from storage to waste, highlighting containment zones.

Handling_Workflowcluster_storageZone 1: Storagecluster_weighingZone 2: Weighing (High Risk)cluster_reactionZone 3: Reactioncluster_wasteZone 4: DisposalColdStoreRefrigerator (2-8°C)Secondary ContainmentBalanceBalance Enclosure(Static Control)ColdStore->BalanceTransport insealed containerPrepSolvent Addition(Wet Transfer)Balance->PrepWeighingHoodFume Hood(Closed Vessel)Prep->HoodTransfer SolutionWasteBinIncineration Bin(Yellow)Hood->WasteBinQuench & Dispose

Emergency Response Protocols

Scenario A: Powder Spill (>1g)

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95 respirator, double gloves, and Tyvek suit.

  • Contain: Cover spill with damp paper towels (to prevent dust generation).[1] Do not dry sweep.[1]

  • Clean: Wipe up using a soap/water solution (surfactants help wet the hydrophobic powder).[1]

  • Verify: Check area with UV light (many pyrimidines fluoresce) to ensure complete removal.[1]

Scenario B: Skin Exposure

  • Remove: Immediately strip contaminated clothing.[2]

  • Wash: Rinse skin with copious water for 15 minutes.[1] Do not use ethanol (this may increase absorption).[1]

  • Report: Consult a physician, providing the SDS and noting the potential for "kinase inhibitor intermediate" exposure.

References

  • PubChem. (2023).[1] Compound Summary: 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione.[1][3] National Library of Medicine.[1] [Link][1]

  • ECHA. (2023).[1] Registration Dossier: Pyrimidine-2,4(1H,3H)-dione derivatives. European Chemicals Agency.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Toxic and Hazardous Substances. [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.